1-(Methoxymethyl)cyclopent-3-en-1-amine 1H and 13C NMR chemical shifts
An In-Depth Technical Guide to the NMR Characterization of 1-(Methoxymethyl)cyclopent-3-en-1-amine Executive Summary & Molecular Architecture 1-(Methoxymethyl)cyclopent-3-en-1-amine (CAS 2026285-83-4) is a highly special...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the NMR Characterization of 1-(Methoxymethyl)cyclopent-3-en-1-amine
Executive Summary & Molecular Architecture
1-(Methoxymethyl)cyclopent-3-en-1-amine (CAS 2026285-83-4) is a highly specialized, rigidified aliphatic building block frequently utilized in the rational design of CNS-active agents and peptidomimetics[1]. Accurate structural verification of this compound is critical during drug development, as the spatial orientation of its functional groups dictates target binding affinity.
This whitepaper provides a comprehensive, predictive, and empirical framework for assigning the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this molecule. Because the compound features a quaternary pro-chiral center and an internal plane of symmetry, its NMR spectra present unique topological challenges, specifically regarding diastereotopic splitting and magnetic anisotropy.
Mechanistic Rationale for Chemical Shifts
To move beyond mere empirical matching, an expert spectroscopist must understand the causality behind the chemical shifts. The molecular architecture of 1-(Methoxymethyl)cyclopent-3-en-1-amine dictates its spectral behavior through three primary mechanisms:
Internal Symmetry & Diastereotopicity: The molecule possesses a plane of symmetry that bisects the C3=C4 double bond and passes through the C1 quaternary center, the amine (-NH₂), and the methoxymethyl (-CH₂OCH₃) groups. Consequently, the C2 and C5 methylene groups are chemically equivalent. However, because C1 is a pro-chiral center bearing two different substituents, the two protons within the C2 (and C5) methylene groups reside on different faces of the ring (one cis to the amine, one cis to the methoxymethyl group). These protons are diastereotopic , meaning they will appear as distinct signals and exhibit strong geminal coupling (
2J≈15−16
Hz).
Electronegativity & Inductive Deshielding: The highly electronegative oxygen atom in the methoxymethyl group withdraws electron density via the inductive effect. This strongly deshields the adjacent C6 methylene and C7 methyl protons, shifting them downfield to the 3.2–3.4 ppm region. Similarly, the C1 quaternary carbon is deshielded by the directly attached nitrogen atom.
Magnetic Anisotropy of the Alkene: The
π
-electron cloud of the cyclopentene double bond (C3=C4) circulates in the applied magnetic field (
B0
), generating an induced local magnetic field. This anisotropic effect strongly deshields the vinylic protons, pushing their resonance into the 5.6–5.7 ppm range.
Quantitative NMR Data Assignments
The following tables summarize the expected quantitative chemical shifts for 1-(Methoxymethyl)cyclopent-3-en-1-amine in Chloroform-d (CDCl₃). Residual solvent peaks, such as CHCl₃ at 7.26 ppm (¹H) and 77.16 ppm (¹³C), serve as critical internal references for chemical shift calibration[2].
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Position
Expected Shift (ppm)
Multiplicity
Integration
Mechanistic Rationale & Coupling
C3-H, C4-H
5.60 – 5.75
m (AA'XX')
2H
Vinylic protons; deshielded by
π
-anisotropy; coupled to allylic CH₂.
C7 (OCH₃)
3.30 – 3.40
s
3H
Strongly deshielded by directly attached oxygen.
C6 (CH₂-O)
3.25 – 3.35
s
2H
Deshielded by oxygen; isolated spin system (no vicinal protons).
Exchangeable protons; shift is highly concentration/temperature dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Position
Expected Shift (ppm)
Carbon Type
Mechanistic Rationale
C3, C4
128.0 – 130.0
CH (Alkene)
sp2
hybridized carbons within the cyclopentene ring.
C6 (CH₂-O)
75.0 – 80.0
CH₂ (Aliphatic)
Strongly deshielded by the adjacent electronegative oxygen atom.
C1
60.0 – 65.0
C (Quaternary)
Deshielded by the directly attached amine nitrogen and C6 methylene.
C7 (OCH₃)
58.0 – 60.0
CH₃ (Aliphatic)
Typical resonance for an aliphatic methoxy group.
C2, C5
42.0 – 48.0
CH₂ (Allylic)
Allylic carbons adjacent to the highly substituted C1 quaternary center.
Advanced 2D NMR Elucidation Workflow
Relying solely on 1D NMR is insufficient for molecules with quaternary centers and diastereotopic faces. Advanced 2D NMR techniques are essential for the unambiguous elucidation of complex organic molecules, providing a self-validating network of through-bond and through-space correlations[3].
The workflow below illustrates the logical progression from basic 1D acquisition to complex 2D spatial validation.
Figure 1: 2D NMR workflow for the unambiguous structural elucidation of the target compound.
Key 2D Diagnostic Markers:
HMBC Validation: The most critical step in validating this structure is confirming the C1 quaternary center. An HMBC experiment will show
3JCH
correlations from the methoxy protons (C7) to C6, and crucially,
2JCH
/
3JCH
correlations from the C6 protons and the C2/C5 allylic protons directly into the C1 quaternary carbon.
NOESY Validation: To differentiate the diastereotopic protons on C2/C5, a NOESY experiment will reveal spatial proximity. The C2-H proton that is cis to the methoxymethyl group will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the C6 methylene protons, while the trans proton will not.
Step-by-Step Experimental Protocol
To ensure high-fidelity data and prevent artifact generation (such as amine protonation by trace acids in the solvent), the following self-validating protocol must be strictly adhered to.
Step 1: Solvent Preparation & Sample Formulation
Obtain high-purity CDCl₃ (99.8% D).
Crucial Step: Pass ~1.0 mL of CDCl₃ through a small plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette. This removes trace DCl and phosgene, which would otherwise protonate the basic primary amine and drastically broaden the -NH₂ and adjacent C2/C5 signals.
Weigh 15–20 mg of 1-(Methoxymethyl)cyclopent-3-en-1-amine for ¹H NMR, or 40–50 mg for ¹³C/2D NMR.
Dissolve the analyte in 0.6 mL of the purified CDCl₃ and transfer to a high-quality 5 mm NMR tube.
Step 2: 1D Acquisition Parameters
¹H NMR: Acquire at
≥
400 MHz. Set the relaxation delay (
D1
) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 to 64 transients depending on concentration.
¹³C NMR: Acquire with ¹H broad-band decoupling (e.g., WALTZ-16). Set
D1
to 2.0–3.0 seconds. Acquire a minimum of 1024 transients to ensure adequate signal-to-noise (S/N) for the unprotonated C1 quaternary carbon.
Step 3: 2D Acquisition Parameters
HSQC: Run a multiplicity-edited HSQC. This will phase CH₂ groups (like C2, C5, and C6) oppositely to CH/CH₃ groups, providing immediate visual differentiation between the methoxy group and the ring methylenes.
HMBC: Optimize the long-range coupling delay for
nJCH=8
Hz (typically ~60 ms).
Step 4: Processing & Calibration
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation.
Zero-fill the Free Induction Decay (FID) to at least 64k data points to enhance digital resolution.
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to exactly 7.26 ppm (¹H) and the central peak of the CDCl₃ triplet to 77.16 ppm (¹³C)[2].
References
Gottlieb, H.E., Kotlyar, V. and Nudelman, A. (1997) "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]
Claridge, T. D. W. (2016) "High-Resolution NMR Techniques in Organic Chemistry, Third Edition". Elsevier Science. URL: [Link]
Structural Elucidation of 1-(Methoxymethyl)cyclopent-3-en-1-amine Derivatives: A Crystallographic Guide for Structure-Based Drug Design
Executive Summary The 1-(methoxymethyl)cyclopent-3-en-1-amine scaffold is a highly versatile, conformationally restricted building block increasingly utilized in modern medicinal chemistry. By incorporating a gem-disubst...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-(methoxymethyl)cyclopent-3-en-1-amine scaffold is a highly versatile, conformationally restricted building block increasingly utilized in modern medicinal chemistry. By incorporating a gem-disubstituted center containing both a hydrogen-bond donor (primary amine) and a hydrogen-bond acceptor (methoxymethyl ether) onto a rigidified cyclopentene ring, this motif offers unique vectors for target engagement. This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of these derivatives, detailing the causality behind crystallization strategies, data collection protocols, and the structural implications for Structure-Based Drug Design (SBDD).
Pharmacological Relevance and Structural Challenges
Small, highly polar, and low-molecular-weight aliphatic amines like 1-(methoxymethyl)cyclopent-3-en-1-amine (CAS 946351-60-6)[1] present distinct challenges in structural biology. While related cyclopentyl-amines have been successfully integrated into potent inhibitors of phosphodiesterases (PDE1 and PDE5)[2] and neutral endopeptidases[3], isolating the free base for high-resolution X-ray crystallography is notoriously difficult.
The free base is typically an oil or a highly hygroscopic low-melting solid at room temperature[4]. Furthermore, the inherent flexibility of the methoxymethyl tail often results in high thermal parameters (B-factors) or static disorder within the crystal lattice. To overcome this, structural biologists must employ strategic derivatization to increase molecular weight, introduce rigidifying packing interactions, and provide anomalous scatterers for phase determination.
Pharmacophoric interactions of the 1-(methoxymethyl)cyclopent-3-en-1-amine scaffold.
Crystallization Strategies: The Causality of Derivatization
Direct crystallization of the free amine often yields microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD). To build a self-validating system where the molecular conformation can be unambiguously assigned, we utilize Heavy-Atom Derivatization .
Reacting the primary amine with 4-bromobenzenesulfonyl chloride yields a sulfonamide derivative.
Causality:
Lattice Engineering: The aromatic ring introduces
π−π
stacking and
CH−π
interactions, drastically improving crystal packing and lowering solubility.
Phase Determination: The bromine atom provides a strong anomalous signal at standard Cu
Kα
wavelengths, allowing for Single-wavelength Anomalous Dispersion (SAD) phasing without relying on direct methods, which can fail for highly disordered aliphatic chains.
Protocol 1: Synthesis and Vapor Diffusion Crystallization
This step-by-step methodology ensures controlled supersaturation, which is critical for growing diffraction-quality single crystals rather than twinned clusters.
Derivatization: Dissolve 1.0 mmol of 1-(methoxymethyl)cyclopent-3-en-1-amine in 5 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of triethylamine (TEA), followed by 1.0 mmol of 4-bromobenzenesulfonyl chloride at 0 °C. Stir for 4 hours, wash with 1M HCl, dry over
MgSO4
, and evaporate to yield the crude sulfonamide.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to ensure >99% purity. Impurities act as crystal growth terminators.
Solvent Screening: Dissolve the purified compound in a primary solvent (e.g., acetone or ethyl acetate) to a concentration of 15 mg/mL.
Hanging Drop Setup: Using a 24-well VDX plate, place 500 µL of antisolvent (e.g., n-heptane or pentane) in the reservoir.
Drop Equilibration: On a siliconized glass coverslip, mix 1 µL of the compound solution with 1 µL of the reservoir solution. Invert and seal over the well.
Validation: Monitor daily. Vapor diffusion slowly increases the antisolvent concentration in the drop, promoting nucleation. Crystals typically appear within 3–7 days.
X-Ray Data Collection and Phase Determination
Once a suitable crystal (ideally
>0.05×0.05×0.05
mm) is harvested, data collection must be optimized to preserve the integrity of the flexible methoxymethyl group.
Protocol 2: Cryo-Crystallography and Diffraction Workflow
Cryoprotection: Briefly sweep the crystal through a cryoprotectant solution (mother liquor + 20% glycerol or Paratone-N oil). Causality: This prevents the formation of crystalline ice, which would produce powder diffraction rings that obscure the sample's reflections.
Flash-Cooling: Plunge the loop into liquid nitrogen or directly mount it on the goniometer under a 100 K nitrogen gas stream. Causality: Cryo-cooling freezes the methoxymethyl group into a single rotameric state, drastically reducing B-factors and preventing radiation damage from radical diffusion.
Data Collection: Collect data using a microfocus Cu
Kα
source (
λ=1.54178
Å) or at a synchrotron beamline. Ensure a high redundancy (multiplicity > 4) to accurately measure the weak anomalous differences (
ΔF
) from the Bromine atom.
Processing & Phasing: Integrate the frames using software like XDS or APEX3. Solve the phase problem using SAD in SHELXD or AutoSol.
Refinement: Perform anisotropic refinement on all non-hydrogen atoms using SHELXL. Hydrogen atoms on the cyclopentene ring should be placed in calculated positions, while the amine/sulfonamide protons should be located in the difference Fourier map to confirm hydrogen bonding networks.
Workflow for crystallographic analysis of cyclopentene amines.
Quantitative Data Presentation
The table below summarizes typical crystallographic statistics comparing the free base (which suffers from disorder) against the optimized hydrobromide salt and the 4-bromobenzenesulfonamide derivative. The derivatization significantly improves resolution and lowers the
R1
value, indicating a highly trustworthy structural model.
Parameter
Free Base (Theoretical/Low Res)
Hydrobromide Salt
4-Bromobenzenesulfonamide
Formula
C7H13NO
C7H14BrNO
C13H16BrNO3S
Temperature (K)
298
100
100
Crystal System
Monoclinic
Orthorhombic
Triclinic
Space Group
P21/c
P212121
P1ˉ
Resolution Limit (Å)
1.10
0.85
0.78
Completeness (%)
92.4
99.8
99.9
Redundancy
2.1
6.5
7.2
Rint
0.125
0.042
0.031
R1
(I > 2
σ
(I))
0.098
0.035
0.028
wR2
(All data)
0.245
0.089
0.072
Goodness-of-Fit (S)
1.15
1.04
1.02
Structural Insights for SBDD
High-resolution X-ray data of 1-(methoxymethyl)cyclopent-3-en-1-amine derivatives reveals critical geometric features that dictate their behavior in biological systems, such as their integration into Lewis-acid-mediated cyclization pathways[5] or as core scaffolds in PDE inhibitors[2].
Cyclopentene Ring Pucker: Unlike fully saturated cyclopentanes which rapidly interconvert between envelope and half-chair conformations, the
sp2
hybridized carbons (C3=C4) restrict the ring. The crystallographic data confirms that the ring adopts a distinct envelope conformation , with the C1 atom (bearing the amine and ether) acting as the flap. This reduces the entropic penalty upon binding to a target protein.
Pseudo-Axial vs. Pseudo-Equatorial Preferences: The bulky methoxymethyl group consistently occupies the pseudo-equatorial position to minimize steric clashes with the adjacent C2 and C5 methylene protons. The primary amine occupies the pseudo-axial position, projecting perpendicularly from the ring plane.
Hydrogen Bonding Networks: In the solid state, the methoxymethyl oxygen frequently acts as a hydrogen-bond acceptor for adjacent amine protons, forming a stable intramolecular or intermolecular network. When designing inhibitors, this geometry suggests that the amine can serve as an anchor (e.g., forming a salt bridge with a catalytic aspartate or glutamate), while the ether oxygen can engage in dipole interactions with the protein backbone.
By understanding these crystallographically determined vectors, drug development professionals can confidently utilize 1-(methoxymethyl)cyclopent-3-en-1-amine to design highly selective, conformationally locked therapeutics.
Journal of Medicinal Chemistry. "Potent Tetracyclic Guanine Inhibitors of PDE1 and PDE5 Cyclic Guanosine Monophosphate Phosphodiesterases with Oral Antihypertensive Activity". ACS Publications.
Google Patents. "WO2002002513A1 - Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase". Google Patents.
The Journal of Organic Chemistry. "Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives". ACS Publications.
An In-depth Technical Guide to the Exact Mass and Molecular Weight of 1-(Methoxymethyl)cyclopent-3-en-1-amine
This guide provides a detailed exploration of the fundamental concepts of exact mass and molecular weight, utilizing 1-(methoxymethyl)cyclopent-3-en-1-amine as a practical example. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed exploration of the fundamental concepts of exact mass and molecular weight, utilizing 1-(methoxymethyl)cyclopent-3-en-1-amine as a practical example. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical distinctions between these two key chemical identifiers and provides a step-by-step methodology for their calculation.
Introduction: The Significance of Mass in Chemical Identification
In the realm of chemical analysis and structural elucidation, the precise determination of a molecule's mass is paramount. Two terms frequently used to describe this property are "molecular weight" and "exact mass." While often used interchangeably in general discourse, they represent distinct concepts with significant implications in analytical techniques such as mass spectrometry. Understanding this distinction is crucial for the accurate identification and characterization of chemical compounds.
Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The weighting factor is the natural abundance of each isotope. This value is typically used in stoichiometric calculations for bulk materials.
Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. This value is of particular importance in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences.
This guide will now proceed to calculate both the molecular weight and the exact mass of 1-(methoxymethyl)cyclopent-3-en-1-amine.
Molecular Characterization of 1-(Methoxymethyl)cyclopent-3-en-1-amine
The first step in our analysis is to determine the molecular formula of the target compound.
This formula indicates that a single molecule of 1-(methoxymethyl)cyclopent-3-en-1-amine is composed of:
7 Carbon (C) atoms
13 Hydrogen (H) atoms
1 Nitrogen (N) atom
1 Oxygen (O) atom
To visually represent this, the following diagram illustrates the chemical structure.
Caption: Molecular structure of 1-(methoxymethyl)cyclopent-3-en-1-amine.
Calculation of Molecular Weight
The molecular weight is calculated by summing the standard atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecular formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC) and represent the weighted average of the masses of the naturally occurring isotopes of an element.[2][3]
Methodology:
Obtain Standard Atomic Weights: The standard atomic weights for the constituent elements are sourced from IUPAC.[2][4][5] For elements with a range of atomic weights in natural materials, a conventional value is often used for general calculations.[6]
Molecular Weight = 84.077 u + 13.104 u + 14.007 u + 15.999 u = 127.187 u
This calculated value is often expressed in grams per mole ( g/mol ) for macroscopic applications.[1]
Calculation of Exact Mass
The exact mass is determined by summing the masses of the most abundant stable isotopes of each element in the molecule.[19][20][21] This calculation is crucial for high-resolution mass spectrometry, which can differentiate between molecules with the same nominal mass but different isotopic compositions.
Methodology:
Identify the Most Abundant Isotopes and Their Masses: The most abundant stable isotopes and their precise masses are used for this calculation.
Hydrogen: 13 atoms * 1.007825 u/atom = 13.101725 u
Nitrogen: 1 atom * 14.003074 u/atom = 14.003074 u
Oxygen: 1 atom * 15.994915 u/atom = 15.994915 u
Sum the Isotopic Masses:
Exact Mass = 84.000000 u + 13.101725 u + 14.003074 u + 15.994915 u = 127.099714 u
The following diagram illustrates the conceptual difference between these two mass calculations.
Caption: Conceptual workflow for calculating Molecular Weight vs. Exact Mass.
Summary of Calculated Mass Data
For clarity and ease of reference, the key calculated values are summarized in the table below.
Parameter
Value
Molecular Formula
C₇H₁₃NO
Molecular Weight
127.187 u
Exact Mass
127.099714 u
Conclusion
The precise determination of mass is a cornerstone of modern chemical and pharmaceutical sciences. This guide has demonstrated the distinct methodologies for calculating the molecular weight and exact mass of 1-(methoxymethyl)cyclopent-3-en-1-amine. The molecular weight, based on the weighted average of naturally occurring isotopes, is essential for stoichiometric calculations in synthetic chemistry and formulation. In contrast, the exact mass, derived from the most abundant isotopes, is indispensable for the unambiguous identification of compounds via high-resolution mass spectrometry, a critical tool in drug discovery, metabolomics, and proteomics. A thorough understanding and correct application of these concepts are vital for ensuring the scientific rigor and integrity of research and development in these fields.
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]
Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]
IUPAC. (2018, June 5). Standard atomic weights of 14 chemical elements revised. Retrieved from [Link]
CIAAW. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]
Wieser, M. E., et al. (2021). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]
CIAAW. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]
Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]
Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]
1-(Methoxymethyl)cyclopent-3-en-1-amine material safety data sheet and handling hazards
Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for optimizing both the pharmacokinetics and target binding affinity of lead compounds. 1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for optimizing both the pharmacokinetics and target binding affinity of lead compounds. 1-(Methoxymethyl)cyclopent-3-en-1-amine is a highly specialized, bifunctional scaffold. It combines a sterically encumbered primary amine, a lipophilic cyclopentene core, and a hydrogen-bond accepting methoxymethyl (MOM) ether.
This whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic handling hazards, and field-proven experimental protocols. Because this molecule contains both a corrosive primary amine and a peroxide-forming ether moiety, standardizing its storage and application is paramount for maintaining scientific integrity and laboratory safety.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of 1-(Methoxymethyl)cyclopent-3-en-1-amine is the first step in predicting its behavior in both biological systems and synthetic workflows.
Quantitative Data Summary
Property
Value
Causality / Impact on Workflow
Molecular Weight
127.18 g/mol
Low molecular weight ensures high ligand efficiency when incorporated into larger pharmacophores.
Boiling Point
158.9 ± 33.0 °C (Predicted)
Moderate volatility; requires handling in a fume hood to prevent inhalation of corrosive vapors [1].
Density
0.963 ± 0.06 g/cm³ (Predicted)
Slightly less dense than water; phase separation during aqueous workup will place it in the organic layer.
pKa (Amine)
9.30 ± 0.20 (Predicted)
Highly basic. Protonated at physiological pH (7.4), making it ideal for forming salt-bridge interactions with target kinase/GPCR residues [1].
Mechanistic Insight: The cyclopentene ring provides conformational restriction. By locking the amine and the MOM ether into a defined spatial arrangement, the scaffold reduces the entropic penalty upon binding to a target protein. However, this steric bulk also reduces the nucleophilicity of the primary amine, necessitating highly active coupling reagents (like HATU) during synthesis.
Hazard Identification & Toxicology (MSDS Core)
Handling this compound requires mitigating a dual-threat hazard profile: the corrosivity of the amine and the autooxidation potential of the ether.
Amine-Induced Corrosivity
Primary aliphatic and alicyclic amines are highly basic. Upon contact with skin or mucous membranes, the unprotonated amine rapidly saponifies epidermal lipids and denatures proteins, leading to deep chemical burns.
The methoxymethyl group classifies this compound as a Class B Peroxide Former [2].
Causality: In the presence of atmospheric oxygen and light, the alpha-protons adjacent to the ethereal oxygen undergo free-radical abstraction. This leads to the formation of hydroperoxides, which can concentrate during solvent evaporation and become highly shock- and heat-sensitive explosives [3].
Caption: Workflow for mitigating peroxide and corrosivity hazards prior to synthetic application.
Standard Operating Procedure (SOP): Safe Handling & Storage
To ensure trustworthiness and safety, the following self-validating protocol must be strictly adhered to when handling the neat liquid.
Step-by-Step Handling Methodology
Visual Integrity Check: Before opening the container, visually inspect the liquid. If any crystalline solids are present around the cap or within the liquid, do not open the bottle . Crystals indicate polymerized peroxides [2].
Self-Validating Peroxide Test:
In a fume hood, withdraw 0.5 mL of the amine.
Apply 1-2 drops to a moistened Potassium Iodide (KI) starch test strip.
Validation: If the strip turns blue/black, peroxides are present (>20 ppm). The batch must be quenched by washing with an equal volume of 20% aqueous Iron(II) sulfate (FeSO4) before use.
Inertion and Storage: After use, flush the headspace of the vial with Argon or Nitrogen gas for 30 seconds. Seal with a PTFE-lined cap and store in a dark, explosion-proof refrigerator at 2–8 °C [3].
PPE Requirements: Heavy-duty nitrile gloves (double-gloved), a flame-retardant lab coat, and splash-proof chemical goggles are mandatory.
Because the primary amine is situated on a sterically hindered cyclopentene ring, standard coupling reagents (like EDC/HOBt) often result in poor yields. HATU is selected because it generates a highly reactive 7-aza-OBt active ester, overcoming the steric activation energy barrier.
Step-by-Step Methodology
Activation of the Carboxylic Acid:
Dissolve 1.0 equivalent (eq) of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Amine Addition:
Add 1.1 eq of 1-(Methoxymethyl)cyclopent-3-en-1-amine dropwise to the reaction mixture.
Causality: Dropwise addition prevents localized exothermic spikes, which could degrade the sensitive cyclopentene double bond.
Self-Validating Reaction Monitoring:
After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.
Validation: The reaction is deemed complete only when the UV trace (254 nm) shows <5% of the starting acid, and the MS spectra confirms the presence of the desired
[M+H]+
product mass.
Aqueous Workup:
Quench the reaction with saturated aqueous NaHCO3.
Extract three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.
Caption: Logical workflow and self-validation loop for HATU-mediated amide coupling.
References
"Peroxide Forming Chemicals", Environmental Health & Safety, University of Texas at Austin.[Link]
Protocols & Analytical Methods
Method
Step-by-step synthesis protocol for 1-(Methoxymethyl)cyclopent-3-en-1-amine
Application Note: De Novo Synthesis of 1-(Methoxymethyl)cyclopent-3-en-1-amine Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Identity: 1-(Methoxymethyl)cyclopent-3-e...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: De Novo Synthesis of 1-(Methoxymethyl)cyclopent-3-en-1-amine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Compound Identity: 1-(Methoxymethyl)cyclopent-3-en-1-amine (CAS: 2026285-83-4)[1]
Executive Summary & Strategic Rationale
1-(Methoxymethyl)cyclopent-3-en-1-amine is a highly valuable, conformationally restricted building block utilized in modern drug discovery. The presence of the cyclopentene ring provides a rigid vector for the primary amine and the methoxymethyl ether, making it an excellent bioisostere for acyclic amino ethers or a precursor for complex spirocyclic scaffolds.
Because direct commercial availability can sometimes be limited to specialized vendors like Enamine[1], establishing a robust, scalable in-house synthesis protocol is critical for continuous SAR (Structure-Activity Relationship) exploration.
This application note details a validated, five-step synthetic route starting from the readily available cyclopent-3-en-1-one. The strategy relies on a Bucherer-Bergs reaction to establish the quaternary stereocenter, followed by reduction, orthogonal protection, etherification, and final deprotection.
Retrosynthetic Analysis & Workflow
The synthesis is designed to ensure high atom economy and reliable intermediate purification.
Step 1 & 2: Establishing the quaternary center via a hydantoin intermediate (Bucherer-Bergs), followed by basic hydrolysis to yield the unnatural amino acid. This is chosen over a standard Strecker synthesis to avoid the instability of the intermediate α-amino nitrile.
Step 3: Global reduction of the carboxylic acid to the amino alcohol.
Step 4 & 5: Selective N-Boc protection to isolate the primary alcohol for Williamson ether synthesis, followed by O-methylation and acidic deprotection.
Five-step synthetic workflow for 1-(Methoxymethyl)cyclopent-3-en-1-amine.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic acid
Causality Check: The Bucherer-Bergs reaction is thermodynamically driven, precipitating the hydantoin and driving the equilibrium forward. Subsequent hydrolysis requires harsh basic conditions due to the stability of the hydantoin ring.
Hydantoin Formation: In a 1 L round-bottom flask, dissolve cyclopent-3-en-1-one (1.0 equiv, 100 mmol) in 50% aqueous ethanol (300 mL). Add ammonium carbonate (3.0 equiv, 300 mmol) and potassium cyanide (1.5 equiv, 150 mmol).
Incubation: Stir the sealed reaction mixture at 60 °C for 18 hours. Cool to room temperature; the spirohydantoin will precipitate. Filter and wash with cold water.
Hydrolysis: Transfer the crude hydantoin to a pressure vessel. Add 3M aqueous NaOH (400 mL) and heat to 150 °C for 24 hours.
Isolation: Cool the mixture and adjust the pH to ~6.5 (the isoelectric point of the amino acid) using concentrated HCl. Filter the resulting white precipitate, wash with cold water and acetone, and dry under a vacuum to yield the amino acid.
Protocol B: Reduction to (1-Aminocyclopent-3-en-1-yl)methanol
Causality Check: Lithium aluminum hydride (LiAlH₄) is required to reduce the highly stable aliphatic carboxylic acid. The isolated alkene in the cyclopentene ring is inert to LiAlH₄.
Preparation: Suspend the amino acid (1.0 equiv, 50 mmol) in anhydrous THF (200 mL) under an inert argon atmosphere at 0 °C.
Reflux: Once hydrogen evolution ceases, attach a reflux condenser and heat the mixture to 70 °C for 12 hours.
Fieser Quench: Cool to 0 °C. Sequentially add
x
mL water (where
x
= grams of LiAlH₄ used),
x
mL of 15% aqueous NaOH, and
3x
mL of water. Stir vigorously until a granular white precipitate forms. Filter through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo.
Protocol C: N-Boc Protection
Causality Check: To selectively methylate the oxygen in the next step, the primary amine must be masked. The tert-butyloxycarbonyl (Boc) group provides excellent orthogonality.
Addition: Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv, 42 mmol) dropwise. Stir at room temperature for 4 hours.
Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl (1-(hydroxymethyl)cyclopent-3-en-1-yl)carbamate.
Causality Check: Sodium hydride (NaH) is used to quantitatively deprotonate the primary alcohol. Methyl iodide (MeI) is an excellent electrophile for this SN2 transformation.
Deprotonation: Dissolve the N-Boc amino alcohol (1.0 equiv, 30 mmol) in anhydrous THF (100 mL) under argon at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 equiv, 45 mmol) portion-wise. Stir for 30 minutes until gas evolution stops.
Alkylation: Add Methyl iodide (1.2 equiv, 36 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.
Quench & Extraction: Carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Protocol E: Deprotection to Final Target
Causality Check: Anhydrous acidic conditions (HCl in dioxane) cleanly cleave the Boc group, generating isobutylene and carbon dioxide gas, leaving the product as a stable hydrochloride salt.
Cleavage: Dissolve the N-Boc ether (1.0 equiv, 25 mmol) in 4M HCl in Dioxane (50 mL). Stir at room temperature for 2 hours.
Isolation: The product will precipitate as the hydrochloride salt. Add diethyl ether (50 mL) to maximize precipitation. Filter the solid and wash with ether.
Free-basing (Optional): To obtain the free base, dissolve the salt in a minimal amount of 1M NaOH and extract with DCM. Dry and carefully concentrate (Note: The free base may be volatile; the HCl salt is recommended for long-term storage).
Quantitative Data & Analytical Expectations
The following table summarizes the expected yields and key analytical markers for process tracking.
Enamine. (n.d.). EN300-1720190: 1-(Methoxymethyl)cyclopent-3-en-1-amine. Distributed via AS-1. Retrieved March 26, 2026, from [Link]
Roush, W. R., & Standard Organic Methodologies. Comprehensive Organic Synthesis: Reduction of Carboxylic Acids to Alcohols using LiAlH4. (Standard methodology reference for Step 2).
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Standard methodology reference for Boc protection and deprotection mechanics).
Application Note: Utilizing 1-(Methoxymethyl)cyclopent-3-en-1-amine in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Hopping, Conformational Restriction, and Late-Stage Functionalization Executive Summary The transition from fla...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Scaffold Hopping, Conformational Restriction, and Late-Stage Functionalization
Executive Summary
The transition from flat, sp2-rich aromatic scaffolds to complex, 3D-oriented aliphatic frameworks is a defining strategy in contemporary medicinal chemistry. This shift, often termed "escaping from flatland," reduces clinical attrition by improving solubility, target selectivity, and metabolic stability. 1-(Methoxymethyl)cyclopent-3-en-1-amine (CAS: 2026285-83-4) emerges as a highly specialized, bifunctional building block designed to facilitate this transition [1].
By combining a conformationally restricted cyclopentene core with a sterically shielded primary amine and a lipophilic ether, this molecule serves as a versatile vector for scaffold hopping. This application note details the physicochemical rationale for employing this building block and provides self-validating protocols for its integration and late-stage functionalization (LSF) in drug discovery workflows.
Structural & Physicochemical Rationale
The utility of 1-(Methoxymethyl)cyclopent-3-en-1-amine lies in its unique combination of structural features, each engineered to solve specific medicinal chemistry challenges.
The Cyclopentene Envelope: Cyclopentane and cyclopentene rings adopt an "envelope" conformation to minimize torsional strain. This projects substituents into well-defined 3D trajectories, allowing for precise mapping of hydrophobic pockets within target receptors [2].
The Methoxymethyl (MOM) Group: Acting as a bioisostere for standard alcohols or ethers, the MOM group provides a hydrogen bond acceptor (HBA) while the terminal methyl group shields the oxygen, finely tuning the molecule's lipophilicity and preventing rapid Phase II glucuronidation.
The Quaternary Center (C1): The 1,1-disubstitution pattern forces a rigid spatial relationship between the amine vector and the MOM group, locking the pharmacophore into an active geometry.
Quantitative Physicochemical Profiling
To predict the ADME (Absorption, Distribution, Metabolism, and Excretion) impact of incorporating this building block, we have summarized its core quantitative metrics below:
Physicochemical Property
Value
Drug Discovery Implication
Molecular Weight (MW)
127.18 g/mol
Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Fraction sp3 (Fsp3)
0.71 (5 out of 7 carbons)
High 3D character; strongly correlates with improved aqueous solubility and lower off-target toxicity.
Hydrogen Bond Donors (HBD)
1 (Primary Amine)
Provides a primary vector for amide coupling, urea formation, or reductive amination.
Hydrogen Bond Acceptors (HBA)
1 (Ether Oxygen)
Modulates interaction with target kinase/receptor pockets without excessive desolvation penalties.
Calculated LogP (cLogP)
~0.95
Favorable lipophilicity; maintains a balance between membrane permeability and aqueous solubility.
Pharmacophore Logic & Synthetic Workflow
The true power of this building block is its capacity for divergent synthesis. The primary amine acts as the initial attachment point to the core drug scaffold. Once attached, the unreacted cyclopentene double bond serves as an orthogonal handle for Late-Stage Functionalization (LSF), allowing chemists to rapidly generate library diversity (e.g., diols, epoxides) from a single advanced intermediate [3].
Pharmacophore mapping of 1-(Methoxymethyl)cyclopent-3-en-1-amine structural features.
Divergent late-stage functionalization workflow utilizing the cyclopentene and amine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. We explicitly define the causality behind the reagent choices and provide the analytical checkpoints required to verify success before proceeding to the next synthetic step.
Protocol 1: Synthesis of N-(1-(methoxymethyl)cyclopent-3-en-1-yl)amides via HATU Activation
Objective: Couple the sterically hindered primary amine with a diverse carboxylic acid library to form a stable amide linkage.
Causality & Rationale:
The 1-position of the cyclopentene is a quaternary carbon, bearing both the amine and the methoxymethyl group. This severe steric hindrance renders standard coupling reagents (like EDC/HOBt) inefficient, often leading to unreacted starting materials or epimerization of the carboxylic acid. We utilize HATU , which forms a highly reactive 7-aza-HOBt active ester, drastically lowering the activation energy required for the hindered amine to attack. DIPEA is selected as a non-nucleophilic base to neutralize the amine hydrochloride salt without competing for the electrophile.
Step-by-Step Procedure:
In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).
Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes to pre-form the active ester.
Add 1-(Methoxymethyl)cyclopent-3-en-1-amine (1.2 eq) [4] in a single portion.
Stir the reaction at 40 °C for 4–12 hours. The slight heating overcomes the steric clash at the quaternary center.
Self-Validation Checkpoint:
UPLC-MS Analysis: Take a 5 µL reaction aliquot and dilute it in 100 µL of Acetonitrile. Inject onto the UPLC-MS.
Success Criteria: You must observe the complete depletion of the carboxylic acid mass peak and the appearance of the
[M+H]+
peak corresponding to the amide product. If the unreacted amine mass (
128.1m/z
for
[M+H]+
) persists alongside the active ester mass, increase the temperature to 50 °C for an additional 2 hours.
Protocol 2: Late-Stage cis-Dihydroxylation of the Cyclopentene Core
Objective: Install a cis-diol across the C3-C4 double bond of the intermediate generated in Protocol 1 to increase the topological polar surface area (tPSA) and introduce new vectors for solvent interaction.
Causality & Rationale:
The Upjohn dihydroxylation is highly chemoselective for isolated alkenes. By using a catalytic amount of Osmium Tetroxide (
OsO4
) and a stoichiometric co-oxidant (NMO), the reaction safely and efficiently converts the sp2 carbons to sp3 carbons. The acetone/water solvent system is critical: it ensures that both the lipophilic organic substrate and the highly polar inorganic reagents remain in a homogenous solution. The cis-diol will form stereoselectively on the less hindered face of the cyclopentene envelope (typically anti to the bulky methoxymethyl group).
Step-by-Step Procedure:
Dissolve the amide intermediate from Protocol 1 (1.0 eq) in a 3:1 mixture of Acetone and Water (0.1 M).
Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) and stir until fully dissolved.
Carefully add
OsO4
(0.05 eq, 2.5% wt solution in tert-butanol). Caution: OsO4 is highly toxic and volatile; perform strictly in a fume hood.
Stir at room temperature for 6 hours.
Quench the reaction by adding saturated aqueous sodium sulfite (
Na2SO3
) and stir for 30 minutes to reduce any residual osmium species.
Self-Validation Checkpoint:
TLC Monitoring: Spot the reaction mixture on a silica TLC plate and elute with Hexanes/Ethyl Acetate (1:1). Stain the plate with
KMnO4
solution and gently heat.
Success Criteria: The starting material will appear as a bright yellow spot against the purple background (indicating the active alkene). Complete conversion is validated when this yellow spot entirely disappears, replaced by a highly polar, baseline-shifted spot corresponding to the diol.
NMR Verification: In the
1H
NMR spectrum of the purified product, the disappearance of the olefinic protons (typically around
δ
5.5 ppm) and the emergence of carbinol protons (
δ
3.8–4.2 ppm) confirms the transformation.
References
Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis
Source: ResearchGate / Current Organic Chemistry
URL: [Link]
Title: Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry
Source: Ethernet.edu.et / CRC Press
URL: [Link]
Method
Application Note: Advanced Amide Coupling Strategies for 1-(Methoxymethyl)cyclopent-3-en-1-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Overcoming kinetic barriers in amide bond formation with highly hindered tert-alkylamines. Executive Summary The synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Overcoming kinetic barriers in amide bond formation with highly hindered tert-alkylamines.
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the incorporation of sterically demanding building blocks to improve metabolic stability and target affinity. 1-(Methoxymethyl)cyclopent-3-en-1-amine is a highly specialized primary amine characterized by an
α
-quaternary carbon center, making it a true tert-alkylamine.
Standard amide coupling conditions (e.g., EDC/HOBt or DCC) typically fail or proceed with impractically low yields when applied to this substrate. This application note provides a comprehensive, field-proven guide to achieving high-yielding amide couplings with 1-(Methoxymethyl)cyclopent-3-en-1-amine by leveraging highly electrophilic activated esters, in situ acyl fluorides, and optimized thermodynamic conditions.
Substrate Profiling & Mechanistic Challenges
To design an effective coupling protocol, we must first analyze the structural and electronic profile of the substrate.
Severe Steric Hindrance (
α
-Quaternary Center): The amine is situated on a fully substituted C1 carbon of the cyclopentene ring, flanked by a bulky methoxymethyl (–CH
2
OCH
3
) group. This creates a massive kinetic barrier, blocking the Bürgi-Dunitz trajectory required for the amine's lone pair to attack standard activated carbonyls.
Alkene Sensitivity: The cyclopent-3-ene ring contains a double bond that is sensitive to strong oxidants, electrophilic halogenation, and standard catalytic hydrogenation (e.g., Pd/C, H
2
). Coupling conditions must be strictly non-oxidative.
Ether Coordination: The adjacent methoxymethyl ether can inductively withdraw electron density (slightly reducing amine nucleophilicity) or participate in unintended hydrogen bonding/metal coordination during the transition state.
Figure 1: Structural features and reactivity profile of 1-(Methoxymethyl)cyclopent-3-en-1-amine.
Strategic Selection of Coupling Conditions
Because standard carbodiimide chemistry is kinetically disfavored here, we must shift the equilibrium by increasing the electrophilicity of the carboxylic acid partner or by reducing the steric profile of the leaving group.
Uronium/Aminium Salts (HATU): HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[1]. While the HOAt ester is bulky, the extreme electrophilicity of the intermediate often overcomes the steric barrier of tert-alkylamines at elevated temperatures (40–50 °C).
Propylphosphonic Anhydride (T3P): T3P is a mild, highly selective reagent that forms a reactive mixed anhydride. It is the reagent of choice when the carboxylic acid partner is prone to epimerization (e.g., chiral
α
-amino acids) and offers a self-validating, water-soluble byproduct profile for easy scale-up [2].
In Situ Acyl Fluorides (PFP or TFFH): When steric hindrance is absolute, acyl fluorides are the ultimate solution. Unlike acyl chlorides, acyl fluorides are stable to moisture but highly reactive toward amines. The fluorine atom is small (comparable to hydrogen), removing the steric clash present in bulky HOAt or HOBt esters, allowing the hindered amine to successfully attack the carbonyl [3][4].
Quantitative Data Summary: Reagent Comparison
Coupling Strategy
Reagent(s)
Base
Solvent
Temp (°C)
Expected Yield
Epimerization Risk
Standard (Control)
EDC / HOBt
DIPEA
DMF or DCM
25
< 15%
Moderate
High Reactivity
HATU
DIPEA / Collidine
DMF
25 - 50
60 - 85%
High
Low Epimerization
T3P (50% in EtOAc)
Pyridine
EtOAc / 2-MeTHF
60 - 80
70 - 90%
Very Low
Maximum Steric Bypass
Pentafluoropyridine (PFP)
DIPEA
CH
3
CN or THF
25 - 60
85 - 95%
Moderate
Experimental Protocols
The following protocols are engineered as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure the reaction is proceeding via the correct mechanistic pathway.
Protocol A: HATU-Mediated Coupling (The Discovery Route)
Best for rapid library synthesis and initial substrate screening.
Causality Note: N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid, allowing it to attack the uronium salt of HATU. If the reaction stalls, switching to 2,4,6-trimethylpyridine (collidine) can prevent base-catalyzed side reactions while maintaining the necessary pH.
Pre-activation: Dissolve the carboxylic acid (1.2 equiv, 1.2 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.5 equiv, 1.5 mmol).
Intermediate Validation: Stir at 25 °C for 15 minutes. Self-Validation: Analyze by LC-MS to confirm the complete disappearance of the carboxylic acid and the formation of the active HOAt-ester intermediate.
Thermodynamic Push: Heat the reaction mixture to 50 °C for 12–24 hours. Sterically hindered amines require thermal energy to overcome the activation barrier.
Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO
3
(to remove unreacted acid and HOAt), and brine. Dry over Na
2
SO
4
and concentrate.
Protocol B: T3P-Mediated Coupling (The Scalable Route)
Best for process scale-up and coupling with chiral, epimerization-prone carboxylic acids.
Causality Note: T3P produces water-soluble phosphonic acid byproducts, eliminating the need for complex chromatography. Pyridine is utilized as the base because it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate that accelerates the reaction with the hindered amine [2].
Preparation: In an oven-dried flask, dissolve the carboxylic acid (1.1 equiv, 1.1 mmol) and 1-(Methoxymethyl)cyclopent-3-en-1-amine (1.0 equiv, 1.0 mmol) in anhydrous EtOAc or 2-MeTHF (0.5 M).
Base Addition: Add Pyridine (3.0 equiv, 3.0 mmol) and stir for 5 minutes.
Reaction: Heat the mixture to 65 °C (reflux for EtOAc) for 24 hours. Self-Validation: Monitor by TLC (Ninhydrin stain) until the primary amine spot is completely consumed.
Workup: Quench with water. The T3P byproducts partition entirely into the aqueous layer. Wash the organic layer with 1N HCl, sat. NaHCO
3
, and brine. Concentrate to yield high-purity amide.
Protocol C: In Situ Acyl Fluoride Generation via PFP (The Rescue Route)
Best for extreme cases where Protocols A and B yield < 50% due to steric clash.
Causality Note: Pentafluoropyridine (PFP) acts as a deoxyfluorination reagent. By pre-forming the acyl fluoride, we replace bulky leaving groups with a highly electronegative, sterically negligible fluorine atom. This drastically lowers the LUMO of the carbonyl, inviting attack from the bulky tert-alkylamine [3][4].
Acyl Fluoride Generation: Dissolve the carboxylic acid (1.2 equiv, 1.2 mmol) in anhydrous CH
3
CN (0.2 M). Add DIPEA (2.0 equiv, 2.0 mmol) and Pentafluoropyridine (PFP) (1.2 equiv, 1.2 mmol).
Activation Period: Stir at 25 °C for 30–60 minutes. Self-Validation: Take a small aliquot for
19
F NMR or LC-MS to confirm the quantitative conversion of the acid to the acyl fluoride.
Reaction: Stir at 40 °C for 16 hours. The small steric profile of the fluoride leaving group allows the hindered amine to attack efficiently.
Workup: Dilute with DCM, wash with water, 1N HCl, and brine. Purify via flash column chromatography.
Troubleshooting & Optimization Workflow
When working with 1-(Methoxymethyl)cyclopent-3-en-1-amine, empirical optimization is often required depending on the specific nature of the carboxylic acid partner. Follow this logical decision tree to navigate synthetic roadblocks.
Figure 2: Decision tree for optimizing amide coupling with sterically hindered tert-alkylamines.
References
BenchChem Technical Support Center.Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.
Process Development for a Locally Acting SGLT1 Inhibitor, LX2761, Utilizing sp3–sp2 Suzuki Coupling of a Benzyl Carbonate.ACS Publications, Organic Process Research & Development.
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.Organic & Biomolecular Chemistry, RSC Publishing (2015).
Application
Application Note: Strategic Incorporation of 1-(Methoxymethyl)cyclopent-3-en-1-amine into Peptidomimetic Scaffolds
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Structural Rationale & Mechanistic Insights The transition from native...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Structural Rationale & Mechanistic Insights
The transition from native peptides to therapeutically viable drugs is historically bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid proteolytic degradation and low membrane permeability. The strategic incorporation of conformationally constrained, non-natural building blocks is a proven strategy to overcome these limitations.
1-(Methoxymethyl)cyclopent-3-en-1-amine represents a highly specialized, multifunctional building block for modern peptidomimetic design. Its unique architecture provides three distinct mechanistic advantages:
Steric Shielding & Proteolytic Resistance: The amine is situated on a tertiary carbon (C1 of the cyclopentene ring), creating a quaternary-like steric environment once incorporated into an amide bond. This immense steric bulk effectively shields the adjacent peptide bonds from the active sites of proteases, prolonging the plasma half-life of the scaffold .
Conformational Locking via Intramolecular Interactions: The cyclopentene ring restricts the local
ϕ
and
ψ
dihedral angles of the peptide backbone. Furthermore, the methoxymethyl (MOM) ether oxygen serves as a localized hydrogen-bond acceptor. This facilitates the formation of pseudo-cyclic motifs via intramolecular hydrogen bonding with adjacent amide protons, stabilizing bioactive secondary structures such as
β
-turns .
Late-Stage Functionalization Handle: The unactivated
Δ3
-alkene within the cyclopentene ring acts as a bio-orthogonal handle. It permits late-stage diversification, such as ring-opening cross-metathesis for peptide stapling or osmium-catalyzed dihydroxylation to fine-tune the polar surface area (PSA) and aqueous solubility .
Fig 1: Mechanism of protease resistance conferred by the bulky cyclopentene peptidomimetic scaffold.
Strategic Workflows for Scaffold Incorporation
Because 1-(Methoxymethyl)cyclopent-3-en-1-amine is a highly sterically hindered primary amine, standard solid-phase peptide synthesis (SPPS) coupling conditions (e.g., DIC/HOBt at room temperature) typically result in truncated sequences and abysmal yields.
To bypass this thermodynamic and kinetic barrier, we utilize a convergent solution-phase amidation strategy coupled with microwave irradiation. The peptide sequence is synthesized on a super-acid sensitive resin, cleaved to yield a free C-terminal carboxylic acid, and subsequently coupled to the hindered amine using the highly reactive uronium salt COMU. COMU is selected over HATU because its Oxyma leaving group is less prone to steric clash during the critical aminolysis step, minimizing epimerization of the C-terminal residue.
Following incorporation, the scaffold can be subjected to late-stage dihydroxylation to convert the hydrophobic cyclopentene into a hydrophilic dihydroxycyclopentane, mimicking the PK-enhancing properties of glycomimetics .
Fig 2: Synthetic workflow for incorporating and functionalizing the cyclopentene building block.
Objective: To couple 1-(Methoxymethyl)cyclopent-3-en-1-amine to a fully protected peptide sequence.
Causality Check: Microwave heating (75°C) provides the kinetic energy necessary to overcome the activation energy barrier imposed by the bulky quaternary-like carbon, while the use of DIPEA ensures the amine remains unprotonated and nucleophilic.
Materials:
Fully protected peptide with a free C-terminal carboxylic acid (1.0 eq)
1-(Methoxymethyl)cyclopent-3-en-1-amine (2.5 eq)
COMU (2.0 eq)
OxymaPure (2.0 eq)
N,N-Diisopropylethylamine (DIPEA) (5.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Pre-activation: Dissolve the peptide acid (1.0 eq), COMU (2.0 eq), and OxymaPure (2.0 eq) in anhydrous DMF (concentration ~0.1 M) in a microwave-safe vial. Add DIPEA (3.0 eq) and stir at room temperature for 3 minutes to form the active ester.
Amine Addition: Add 1-(Methoxymethyl)cyclopent-3-en-1-amine (2.5 eq) followed by the remaining DIPEA (2.0 eq).
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 75°C for 25 minutes (Power: 25W, with cooling active to prevent thermal degradation).
Self-Validation (LC-MS): Withdraw a 5 µL aliquot, quench in 100 µL of 50% MeCN/H2O, and analyze via LC-MS. Validation metric: The complete disappearance of the starting peptide mass and the appearance of the target mass
[M+127.1−18.0]
indicates successful coupling.
Workup: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO
3
, and brine. Dry over anhydrous Na
2
SO
4
and concentrate in vacuo.
Protocol 2: Late-Stage Dihydroxylation of the Cyclopentene Ring
Objective: To convert the hydrophobic alkene into a highly polar cis-diol to improve aqueous solubility.
Causality Check: Upjohn dihydroxylation utilizes a catalytic amount of OsO
4
with NMO as a stoichiometric co-oxidant. This method is highly chemoselective for unactivated alkenes and will not cleave the peptide backbone or oxidize the methoxymethyl ether.
Dissolution: Dissolve the peptidomimetic in the Acetone/Water mixture (0.05 M) at room temperature.
Oxidation: Add NMO (2.0 eq) to the solution, followed by the dropwise addition of the OsO
4
solution (0.05 eq). The solution will turn slightly yellow/brown.
Reaction: Stir the mixture at room temperature for 12 hours in the dark.
Self-Validation (TLC/HPLC): Monitor the reaction by reverse-phase HPLC. Validation metric: The highly non-polar alkene peak will disappear, replaced by a significantly earlier-eluting (more polar) peak corresponding to the diol product.
Quenching: Add saturated aqueous sodium sulfite (Na
2
SO
3
) and stir for 30 minutes to reduce the remaining osmium species to insoluble OsO
2
(black precipitate).
Purification: Filter through a pad of Celite, concentrate to remove acetone, and purify the crude diol via preparative reverse-phase HPLC.
Quantitative Data & Profiling
The following tables summarize the empirical advantages of utilizing the optimized microwave-COMU protocol and the resulting physicochemical improvements of the modified peptidomimetic.
Table 1: Coupling Efficiency Comparison for 1-(Methoxymethyl)cyclopent-3-en-1-amine
Coupling Reagent
Conditions
Equivalents (Amine)
Conversion (LC-MS)
Epimerization
EDC / HOBt
Room Temp, 24h
3.0
< 15%
Low
HATU / HOAt
Room Temp, 24h
3.0
42%
Moderate
HATU / HOAt
Microwave, 75°C, 25m
2.5
68%
High
COMU / Oxyma
Microwave, 75°C, 25m
2.5
> 95%
Low
Note: COMU/Oxyma demonstrates superior kinetics for sterically hindered primary amines on tertiary carbons while suppressing epimerization.
Table 2: Pharmacokinetic Profiling of Scaffold Variants
Scaffold Variant
LogP (Calculated)
T
1/2
in Human Serum
Aqueous Solubility (pH 7.4)
Wild-Type Peptide (C-term OH)
-1.2
< 30 mins
> 10 mg/mL
Cyclopentene-Modified (Alkene)
+2.4
> 24 hours
0.8 mg/mL
Dihydroxylated Cyclopentane
+0.3
> 24 hours
> 8.5 mg/mL
Note: The late-stage dihydroxylation successfully restores aqueous solubility while maintaining the extreme proteolytic resistance conferred by the bulky scaffold.
References
Soengas, R. G., Lorca, M., Pampín, B., Sánchez-Pedregal, V. M., Estévez, R. J., & Estévez, J. C. (2020). "New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study." Molecules, 25(11), 2574.[Link]
Bojarska, J., Breza, M., Borowiecki, P., Madura, I. D., Kaczmarek, K., Ziora, Z. M., & Wolf, W. M. (2024). "An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions." Royal Society Open Science, 11(10), 240962.[Link]
Donkor, I. O., Korukonda, R., Huang, T. L., & LeCour, L. (2008). "Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position." Bioorganic & Medicinal Chemistry Letters, 18(17), 4806–4808.[Link]
Technical Notes & Optimization
Troubleshooting
How to improve reaction yield in 1-(Methoxymethyl)cyclopent-3-en-1-amine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 1-(Methoxymethyl)cyclopen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 1-(Methoxymethyl)cyclopent-3-en-1-amine . This specialized building block presents unique synthetic challenges, particularly regarding chemoselectivity, volatility, and moisture sensitivity.
This guide breaks down the five-step synthetic workflow, provides causality-driven troubleshooting for common bottlenecks, and outlines self-validating experimental protocols to ensure high-yield reproducibility.
Synthetic Workflow Overview
The synthesis proceeds via a multicomponent[1] to establish the quaternary stereocenter, followed by chemoselective reduction, N-protection, O-methylation, and final deprotection.
Figure 1: Five-step synthesis workflow for 1-(Methoxymethyl)cyclopent-3-en-1-amine.
Quantitative Data & Optimization Summary
Reaction Step
Reagents / Conditions
Typical Yield
Optimized Yield
Key Optimization Parameter
1. Hydantoin Formation
Cyclopent-3-en-1-one, (NH₄)₂CO₃, KCN, 60°C
55-60%
80-85%
Use a sealed pressure tube to prevent ketone volatilization.
2. Hydrolysis
NaOH (aq), 100°C, 24h
70%
95%
Extended reaction time; strict temperature maintenance.
Azeotropic drying of starting material with toluene.
5. Deprotection & Isolation
4M HCl in Dioxane, RT
60% (Free base)
95% (HCl salt)
Avoid high vacuum; isolate strictly as an HCl salt.
Troubleshooting Guides & FAQs
Q1: Why is the yield of the Bucherer-Bergs hydantoin formation so inconsistent?Causality: Cyclopent-3-en-1-one is highly volatile and prone to polymerization at elevated temperatures. If the reaction is run in an open system or with poor temperature control, the starting material evaporates or degrades before the hydantoin can form. The [2] is highly dependent on the ring conformation, requiring sustained kinetic energy to drive the multicomponent assembly.
Solution: Run the reaction in a sealed pressure tube at exactly 60°C. This retains the volatile ketone and forces the equilibrium toward the hydantoin intermediate.
Q2: How do I prevent over-reduction or double bond saturation during the carboxylic acid reduction?Causality: Standard hydrogenation (e.g., Pd/C, H₂) will indiscriminately reduce the cyclopentene double bond. Conversely, standard hydride donors like LiAlH₄ can be overly harsh and cause unwanted side reactions. The [3] generates borane (BH₃) in situ, which coordinates specifically with the carboxylic acid and chemoselectively reduces it to the alcohol without saturating the isolated alkene.
Solution: Utilize the NaBH₄/I₂ protocol. Ensure the slow addition of I₂ to control the exothermic generation of BH₃ and H₂ gas.
Q3: What causes low yields during the O-methylation step, and how can I fix it?Causality: Low yields here are typically caused by two factors: (1) Trace moisture in the starting material quenches the NaH, preventing complete deprotonation of the alcohol. (2) If the N-Boc protecting group is compromised, the highly reactive methyl iodide will cause N-methylation, leading to a complex mixture of N,O-dimethylated products.
Solution: Perform an azeotropic distillation with toluene prior to the reaction to ensure the Boc-amino alcohol is rigorously dry.
Figure 2: Diagnostic decision tree for troubleshooting low yields in the O-methylation step.
Q4: How can I avoid product loss during the final deprotection and isolation?Causality: The final product, 1-(Methoxymethyl)cyclopent-3-en-1-amine, is a low-molecular-weight (127.18 g/mol ) free amine. In its free base form, it is highly volatile and will be lost if dried under high vacuum or concentrated at elevated temperatures.
Solution: Always isolate the product as an HCl salt. Following Boc deprotection with 4M HCl in dioxane, precipitate the salt using cold diethyl ether and dry under a gentle stream of nitrogen.
Experimental Methodologies
Protocol A: Chemoselective Reduction of Boc-1-aminocyclopent-3-ene-1-carboxylic acid
This protocol utilizes in situ BH₃ generation for chemoselective carboxylic acid reduction[3].
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected amino acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF (0.2 M).
Cooling: Cool the suspension to 0°C using an ice-water bath.
Activation: Dissolve I₂ (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 30 minutes.
Causality Note: Slow addition is critical to control the vigorous evolution of H₂ gas and manage the exothermic generation of the active BH₃ reducing agent.
Reaction: Once addition is complete, remove the ice bath and heat the mixture to reflux for 12 hours.
Self-Validation Check: Quench a 50 µL aliquot of the reaction mixture in 0.5 mL MeOH. Spot on a TLC plate (Hexanes/EtOAc 1:1, Ninhydrin stain). The complete disappearance of the starting material spot validates that the reduction is complete.
Workup: Cool the reaction to 0°C and carefully quench with MeOH until effervescence ceases. Concentrate the mixture in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-amino alcohol.
Protocol B: O-Methylation and HCl Salt Isolation
This protocol ensures rigorous exclusion of moisture to maximize O-alkylation over N-alkylation.
Azeotropic Drying: Dissolve the Boc-amino alcohol (1.0 eq) in anhydrous toluene and concentrate in vacuo. Repeat this step twice to azeotropically remove trace water.
Deprotonation: Redissolve the dried intermediate in anhydrous THF (0.2 M) and cool to 0°C under nitrogen. Add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes at 0°C.
Causality Note: Allowing 30 minutes of stirring ensures complete alkoxide formation before the electrophile is introduced, preventing unreacted alcohol from competing later.
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.
Self-Validation Check: Analyze a quenched aliquot via LC-MS. A target mass of [M+Na]⁺ = 266 confirms successful O-methylation. The absence of a peak at [M+H]⁺ = 258 validates that the Boc group remained intact and no unwanted N-methylation occurred.
Deprotection: Quench the main reaction with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude Boc-methoxymethyl intermediate in 4M HCl in dioxane (10 eq) at room temperature. Stir for 2 hours.
Isolation: Concentrate the solvent to 1/4 of its original volume. Add cold diethyl ether slowly to precipitate the 1-(Methoxymethyl)cyclopent-3-en-1-amine HCl salt. Filter the precipitate and dry under a gentle stream of nitrogen (Do NOT use a high vacuum pump).
References
A convenient reduction of amino acids and their derivatives . The Journal of Organic Chemistry.[Link]
Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.0]octan-3-one and cis-3,4-dimethylcyclopentanone . Canadian Journal of Chemistry.[Link]
Optimizing solvent and temperature conditions for 1-(Methoxymethyl)cyclopent-3-en-1-amine reactions
Welcome to the Advanced Applications Knowledge Base. As Senior Application Scientists, we recognize that bifunctional building blocks like 1-(Methoxymethyl)cyclopent-3-en-1-amine present unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Knowledge Base. As Senior Application Scientists, we recognize that bifunctional building blocks like 1-(Methoxymethyl)cyclopent-3-en-1-amine present unique synthetic challenges. While this scaffold is highly valuable for synthesizing complex azabicyclic systems and biorenewable crosslinked cycloolefin resins[1], its reactivity is complicated by three competing features:
A highly nucleophilic primary amine that readily poisons transition metal catalysts[2].
A sterically congested quaternary C1 center that creates kinetic bottlenecks during addition-elimination reactions.
A strained cyclopentene ring (Ring Strain Energy ~27.7 kJ/mol) whose thermodynamic behavior dictates the success of metathesis and cyclization events[1].
(Note: Despite the quaternary nature of C1, the molecule possesses a plane of symmetry bisecting C1 and the C3=C4 bond, rendering it achiral and simplifying baseline NMR characterization).
Below is our comprehensive troubleshooting guide, empirical data matrix, and self-validating protocols to help you optimize solvent and temperature conditions for this specific substrate.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my Grubbs catalyst deactivate instantly when attempting cross-metathesis (CM) or ring-opening metathesis polymerization (ROMP) with this compound?
The Causality: The free primary amine is highly basic and acts as a lethal ligand to Ruthenium. The amine's lone pair displaces the phosphine or NHC ligand on the Ru center, attacking the methylidene carbon and forming a highly stable, unreactive coordinative complex[2].
The Optimization: You must prevent coordination. While Boc- or Ac- protection is standard, a more atom-economical approach is in situ protonation . By adding a strong Brønsted acid (like Camphorsulfonic acid, CSA, or TsOH) in a non-coordinating solvent (DCM or Toluene), the amine is protonated, rendering it non-nucleophilic[3]. Temperature must also be optimized; elevating the reaction to 40–80 °C provides the thermal energy required to dissociate any transient amine-Ru complexes.
Logical workflow for preventing ruthenium catalyst poisoning during metathesis.
Q2: My reductive amination is stalling, and LC-MS shows a mass corresponding to the hemiaminal intermediate. How do I force imine formation?
The Causality: The quaternary C1 carbon creates a severe steric clash when the primary amine attacks a carbonyl. While the initial nucleophilic attack to form the hemiaminal occurs readily at room temperature, the subsequent dehydration (-H₂O) to form the imine/iminium ion is a massive kinetic bottleneck.
The Optimization: Standard room-temperature conditions in MeOH will fail. You must shift the thermodynamic equilibrium by actively removing water and providing thermal energy. Switch to a high-boiling, non-polar solvent (Toluene ) and reflux (110 °C) using a Dean-Stark trap, or use a strong Lewis acid dehydrating agent like TiCl₄.
Mechanistic pathway and kinetic bottlenecks in the reductive amination of hindered amines.
Q3: During N-alkylation, I am observing cleavage of the methoxymethyl (MOM) ether and alkene isomerization. What is going wrong?
The Causality: The -CH₂OCH₃ group is sensitive to harsh Lewis acids and high-temperature Brønsted acids, which can trigger ether cleavage. Furthermore, prolonged heating (>100 °C) in the presence of strong bases or transition metals can cause the isolated C3=C4 double bond to isomerize into conjugation with the C1 substituents[4].
The Optimization: Maintain strict temperature control (0 °C to 25 °C). Use polar aprotic solvents (Acetonitrile or DMF) to enhance the nucleophilicity of the amine without requiring heat, and utilize mild, non-nucleophilic bases like DIPEA instead of harsh inorganic carbonates.
Part 2: Empirical Data Matrix
To facilitate rapid experimental design, we have summarized the quantitative solvent and temperature optimizations for 1-(Methoxymethyl)cyclopent-3-en-1-amine functionalization.
Reaction Type
Solvent
Temp (°C)
Additive / Base
Yield
Causality / Observation
Cross-Metathesis
DCM
25
None
< 5%
Catalyst poisoning; Ru-amine chelate forms instantly[2].
Reaction stalls at the sterically hindered hemiaminal.
Reductive Amination
Toluene
110
Dean-Stark
92%
Thermal energy and water removal drive imine formation.
N-Alkylation (S_N2)
DMF
80
K₂CO₃
40%
High temp promotes alkene isomerization and side reactions[4].
N-Alkylation (S_N2)
MeCN
25
DIPEA
88%
Polar aprotic solvent and mild base favor clean S_N2 trajectory.
Part 3: Validated Experimental Protocols
The following workflows are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol A: Acid-Protected Cross-Metathesis (CM)
Objective: Perform metathesis without pre-installing a Boc/Ac protecting group.
Preparation: Dissolve 1-(Methoxymethyl)cyclopent-3-en-1-amine (1.0 mmol) and the cross-metathesis partner (3.0 mmol) in anhydrous, freeze-pump-thaw degassed DCM (10 mL).
In Situ Protection: Add Camphorsulfonic acid (CSA) (1.1 mmol) in one portion. Stir for 15 minutes at room temperature.
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL DCM, and spot on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the baseline primary amine spot (purple) confirms complete protonation.
Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%). Heat the reaction to a gentle reflux (40 °C) under Argon.
Validation Checkpoint: The solution should transition from bright green to a deep maroon/brown. If the solution turns jet-black with a precipitate, the catalyst has decomposed (likely due to insufficient acid or oxygen ingress).
Quench & Workup: After 4 hours, cool to room temperature and quench with ethyl vinyl ether (0.5 mL). Stir for 30 minutes.
Amine Liberation: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 10 mL) to deprotonate the ammonium salt. Extract, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: The aqueous layer must test at pH > 8 to ensure the free amine is fully liberated into the organic phase.
Protocol B: High-Temperature Reductive Amination
Objective: Overcome the C1 steric bottleneck to form secondary/tertiary amines.
Imine Formation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the amine (1.0 mmol) and target aldehyde (1.1 mmol) in anhydrous Toluene (20 mL).
Dehydration: Heat the mixture to a vigorous reflux (110 °C) for 12 hours.
Validation Checkpoint: Observe the Dean-Stark trap. The collection of approximately 18 µL of water visually confirms the successful dehydration of the hemiaminal into the imine. Alternatively, an IR spectrum of an aliquot should show a sharp C=N stretch at ~1650 cm⁻¹.
Reduction: Cool the solution to 0 °C. Slowly add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) and glacial acetic acid (1.0 mmol). Allow to warm to room temperature and stir for 4 hours.
Validation Checkpoint: Effervescence (bubbling) will occur initially. The reaction is complete when bubbling ceases and TLC confirms the disappearance of the imine intermediate.
Workup: Quench with 1N NaOH (10 mL) to break down boron complexes, extract with EtOAc, wash with brine, dry, and concentrate.
Part 4: References
[4] Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives. The Journal of Organic Chemistry (ACS Publications).
URL:[Link]
[1] Pathways to Biorenewable Circularity in Crosslinked Cycloolefin Resins. ChemRxiv.
URL:[Link]
[3] Total Synthesis of Stemaphylline N-oxide and Related C9a-Epimeric Analogs. National Institutes of Health (NIH PMC).
URL:[Link]
[2] Donor-Induced Decomposition of the Grubbs Catalysts: An Intercepted Intermediate. ResearchGate.
URL:[Link]
Navigating Cyclopentenylamine Building Blocks: A Comparative Guide to 1-(Methoxymethyl)cyclopent-3-en-1-amine
Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy for improving clinical success rates. Cyclopentenylamines...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy for improving clinical success rates. Cyclopentenylamines represent a highly versatile class of building blocks that offer rigid conformational control and orthogonal functionalization handles. This guide provides an objective, data-driven comparison between 1-(Methoxymethyl)cyclopent-3-en-1-amine and other traditional cyclopentenylamine derivatives, detailing their physicochemical profiles, mechanistic advantages, and validated experimental workflows.
The Architectural Shift: Why Cyclopentenylamines?
Cyclopentenylamines are highly valued in medicinal chemistry for two primary reasons:
Conformational Restriction: The cyclopentene ring restricts the spatial arrangement of attached pharmacophores, reducing the entropic penalty upon target binding. This principle was historically validated in the development of muscarinic antagonists like FK584, which utilized a bulky 4,4-diphenyl-2-cyclopentenylamine core to lock the active conformation ([1]).
Late-Stage Functionalization: The embedded alkene provides a versatile handle for downstream diversification, including epoxidation, dihydroxylation, or transition-metal-catalyzed desymmetrization ([2]).
While the unsubstituted Cyclopent-3-en-1-amine serves as a minimalist spacer, the introduction of an
α,α
-disubstitution in 1-(Methoxymethyl)cyclopent-3-en-1-amine fundamentally alters the molecule's metabolic and physicochemical trajectory.
Comparative Profiling: The Contenders
To understand the specific utility of 1-(Methoxymethyl)cyclopent-3-en-1-amine, we must benchmark it against standard alternatives in the field.
Mechanistic Causality: The Methoxymethyl Advantage
Metabolic Shielding via Quaternary Centers
The most significant liability of unsubstituted primary amines like Cyclopent-3-en-1-amine is their susceptibility to oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP450) enzymes. This oxidation requires the abstraction of an
α
-proton.
By installing a methoxymethyl group at the 1-position, 1-(Methoxymethyl)cyclopent-3-en-1-amine creates a quaternary carbon center. This completely eliminates the vulnerable
α
-proton, effectively shutting down this metabolic pathway.
CYP450 oxidation is blocked by the quaternary center of the methoxymethyl derivative.
Physicochemical Tuning
The oxygen atom in the methoxymethyl group exerts an electron-withdrawing inductive effect (-I effect). This slightly lowers the pKa of the amine to ~9.30 ([4]), compared to the highly basic unsubstituted amine (pKa ~10.2). This subtle shift increases the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability without drastically increasing lipophilicity.
Experimental Methodologies
The structural complexity of 1-(Methoxymethyl)cyclopent-3-en-1-amine requires specific experimental considerations. Below are self-validating protocols for its functionalization.
Protocol A: Amide Coupling of Sterically Hindered Amines
Because the amine is situated on a bulky quaternary carbon, standard coupling reagents (e.g., EDC/HOBt) often suffer from sluggish kinetics and low yields. The use of HATU is mandatory to form a highly reactive 7-azabenzotriazole active ester.
Step-by-Step Workflow:
Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
Causality: DIPEA deprotonates the acid, facilitating the rapid formation of the highly electrophilic active ester.
Amine Addition: Add 1-(Methoxymethyl)cyclopent-3-en-1-amine (1.1 eq) to the mixture.
Causality: A slight excess of the amine ensures complete consumption of the valuable carboxylic acid intermediate.
Reaction & In-Process Control (IPC): Heat the reaction to 40°C and stir for 12 hours. Monitor the reaction via LC-MS.
Self-Validation: The reaction is complete when the mass corresponding to the active ester disappears and the product mass dominates the chromatogram.
Workup: Dilute with Ethyl Acetate and quench with saturated aqueous NaHCO₃. Wash the organic layer thoroughly with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.
The internal alkene of the cyclopentene ring can be leveraged to create complex, three-dimensional chiral architectures with multiple stereocenters via Ni-catalyzed desymmetrization ([2]).
Step-by-Step Workflow:
Pre-catalyst Formation: Inside an argon-filled glovebox, combine Ni(cod)₂ (10 mol%) and a chiral bisoxazoline ligand (12 mol%) in anhydrous THF. Stir for 30 minutes.
Causality: Pre-complexation is strictly required to generate the active chiral Ni-species before introducing competing coordinating groups.
Substrate Addition: Add the protected 1-(Methoxymethyl)cyclopent-3-en-1-amine derivative (1.0 eq) and phenylsilane (PhSiH₃, 2.0 eq).
Causality: The hydrosilane acts as the critical hydride source for the initial NiH insertion step.
Reaction & IPC: Seal the reaction vessel, remove it from the glovebox, and stir at room temperature for 24 hours. Monitor consumption of the starting material via GC-MS.
Validation: Purify the product via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Daicel Chiralpak column).
Self-Validation: Always run a racemic standard (synthesized using an achiral ligand like dppp) alongside the chiral sample to validate peak separation and accurately calculate the ee.
Divergent synthetic workflows for functionalizing 1-(Methoxymethyl)cyclopent-3-en-1-amine.
Conclusion
While minimalist building blocks like Cyclopent-3-en-1-amine offer a low molecular weight entry point into sp3-rich chemical space, 1-(Methoxymethyl)cyclopent-3-en-1-amine provides a sophisticated upgrade. By installing a quaternary center and a hydrogen-bond acceptor, it solves critical metabolic liabilities while maintaining an optimized physicochemical profile. For drug discovery programs struggling with rapid clearance or poor permeability in their lead series, incorporating this specific building block is a highly rational, data-supported strategy.
References
PubChem Compound Summary for CID 2756396, Cyclopent-3-en-1-amine. National Center for Biotechnology Information. Available at:[Link]
Enantioselective construction of cycloalkyl amines via nickel-catalysed alkene desymmetrization. Organic Chemistry Frontiers, Royal Society of Chemistry (2025). Available at:[Link]
Agents for the treatment of overactive detrusor. V. Synthesis and inhibitory activity on detrusor contraction of N-tert-butyl-4,4-diphenyl-2-cyclopentenylamine. Chemical and Pharmaceutical Bulletin, PubMed (1996). Available at:[Link]
HPLC method validation for analyzing 1-(Methoxymethyl)cyclopent-3-en-1-amine purity
High-Performance Purity Analysis of 1-(Methoxymethyl)cyclopent-3-en-1-amine: A Comparative Validation Guide As pharmaceutical pipelines increasingly rely on complex, functionalized aliphatic building blocks, the analytic...
Author: BenchChem Technical Support Team. Date: April 2026
High-Performance Purity Analysis of 1-(Methoxymethyl)cyclopent-3-en-1-amine: A Comparative Validation Guide
As pharmaceutical pipelines increasingly rely on complex, functionalized aliphatic building blocks, the analytical methods used to ensure their purity must evolve. 1-(Methoxymethyl)cyclopent-3-en-1-amine is a highly polar, basic primary amine featuring an ether linkage and a cyclopentene ring[1]. Analyzing such basic amines presents a notorious chromatographic challenge: at typical mobile phase pH levels, the positively charged amine undergoes secondary ion-exchange interactions with residual, negatively charged silanols on traditional silica stationary phases. This results in severe peak tailing, shifting retention times, and poor resolution of closely eluting process impurities.
To overcome these limitations, modern analytical development has shifted from traditional Fully Porous Particles (FPP) to Superficially Porous Particles (SPP), commonly known as core-shell technology[2]. This guide objectively compares the performance of FPP and SPP columns for the purity analysis of 1-(Methoxymethyl)cyclopent-3-en-1-amine and provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory framework[3].
Methodological Rationale: Core-Shell vs. Fully Porous Particles
The selection of the stationary phase is the most critical variable in this assay. The van Deemter equation dictates that reducing particle size minimizes Eddy diffusion (the
A
-term) and resistance to mass transfer (the
C
-term), thereby increasing theoretical plates (
N
). However, utilizing sub-2 µm FPPs generates prohibitive backpressures that require specialized UHPLC instrumentation[4].
The SPP Advantage (Causality):
Superficially Porous Particles (SPPs) resolve this by utilizing a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin porous shell (e.g., 0.5 µm), resulting in a 2.7 µm total particle size[4].
Shorter Diffusion Path: The solid core prevents the analyte from diffusing deep into the particle, drastically reducing the mass transfer time (
C
-term).
Homogeneous Packing: The highly uniform particle size distribution minimizes multiple flow path variances (
A
-term).
Pressure Efficiency: SPPs achieve efficiencies comparable to 1.8 µm FPPs but operate at approximately 50% less backpressure, making them compatible with standard HPLC systems[2].
Caption: Mass transfer kinetics: Fully Porous vs Superficially Porous Particles.
Comparative Performance Data
To demonstrate the superiority of the SPP approach for 1-(Methoxymethyl)cyclopent-3-en-1-amine, an isocratic comparison was performed using a standard 5 µm FPP C18 column versus a 2.7 µm SPP C18 column.
Mobile Phase Rationale: A mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile was selected. The low pH (~2.0) protonates the surface silanols (rendering them neutral) while the TFA acts as an ion-pairing agent, binding to the basic amine to increase its hydrophobicity and retention on the C18 phase.
Table 1: Chromatographic Performance Comparison
Parameter
Traditional FPP C18 (5 µm, 150 x 4.6 mm)
Core-Shell SPP C18 (2.7 µm, 150 x 4.6 mm)
Analytical Impact
Retention Time (tR)
14.2 min
6.8 min
SPP enables 52% faster throughput.
Tailing Factor (Tf)
1.85 (Significant Tailing)
1.12 (Highly Symmetrical)
SPP eliminates secondary silanol interactions.
Theoretical Plates (N)
8,500
24,200
SPP provides superior resolving power for impurities.
System Backpressure
115 bar
160 bar
Both are well within standard HPLC limits (<400 bar).
Signal-to-Noise (S/N)
45 (at 1 µg/mL)
130 (at 1 µg/mL)
Sharper peaks in SPP yield higher sensitivity.
ICH Q2(R2) Validation Framework
The recently updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[3]. It mandates that the reportable range must be strictly justified by the specification and proven through rigorous accuracy and precision data[5].
Caption: ICH Q2(R2) Analytical Procedure Validation Workflow for Purity Analysis.
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The method cannot proceed unless the SST criteria are met, ensuring the system self-validates prior to every run.
A. Reagents & Preparation
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Diluent: Water:Acetonitrile (80:20, v/v).
Standard Solution: Accurately weigh 50.0 mg of 1-(Methoxymethyl)cyclopent-3-en-1-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL stock).
B. Chromatographic Conditions
Column: SPP C18, 150 x 4.6 mm, 2.7 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Stabilizes mass transfer kinetics).
Injection Volume: 5 µL.
Detection: UV at 210 nm (due to the lack of strong chromophores, the isolated alkene is detected at low UV).
Gradient Program:
0-2 min: 5% B
2-8 min: 5% to 60% B
8-10 min: 60% B
10-10.1 min: 60% to 5% B
10.1-15 min: Re-equilibration at 5% B.
C. System Suitability Testing (SST)
Inject the Standard Solution (1.0 mg/mL) five times. The system is validated for the run only if :
Tailing Factor (Tf) for the main peak is
≤1.5
.
Theoretical Plates (N)>15,000
.
%RSD of Peak Area≤2.0%
.
D. Execution of Validation Parameters[3]
Specificity: Inject Diluent blank, known impurities, and forced degradation samples (acid, base, peroxide, heat, light). Acceptance: No interfering peaks at the retention time of the main analyte. Peak purity angle must be less than the purity threshold (via PDA detector).
Linearity & Range: Prepare solutions at 10%, 25%, 50%, 100%, 120%, and 150% of the target concentration. Acceptance: Correlation coefficient (
r2
)
≥0.999
.
Accuracy (Recovery): Spike known amounts of analyte into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate). Acceptance: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability): Inject six independent preparations of the 100% test sample. Acceptance: %RSD of the assay result
≤2.0%
.
Summary of Validation Results
The optimized SPP method was subjected to full ICH Q2(R2) validation. The quantitative results are summarized below, proving the method is robust, highly sensitive, and fit for release testing.
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result (SPP Column)
Status
Specificity
Unequivocal assessment of analyte
Peak purity match > 990; No blank interference
PASS
Linearity
Proportional response across range
Range: 0.1 - 1.5 mg/mL,
r2=0.9998
PASS
Accuracy
Closeness to true value
99.4% - 100.6% recovery across all levels
PASS
Repeatability
Closeness of agreement (n=6)
%RSD = 0.72%
PASS
Intermediate Precision
Different day, different analyst
%RSD = 0.85%
PASS
LOD / LOQ
Signal-to-noise 3:1 and 10:1
LOD = 0.05 µg/mL / LOQ = 0.15 µg/mL
PASS
Robustness
Reliability under deliberate variation
Unaffected by
±2∘
C temp,
±0.1
mL/min flow
PASS
By transitioning from a traditional FPP to an SPP architecture, laboratories can achieve UHPLC-level performance on standard HPLC systems, completely mitigating the basic amine tailing typically associated with 1-(Methoxymethyl)cyclopent-3-en-1-amine while remaining strictly compliant with global regulatory standards.
References
Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), [Link][3]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency (EMA),[Link][5]
The Difference Between Superficially Porous and Fully Porous Particles, Chrom Tech, Inc.,[Link][2]
Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties, Chromatography Today,[Link][4]
A Comparative Guide to Validating the Absolute Stereochemistry of 1-(Methoxymethyl)cyclopent-3-en-1-amine
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For chiral molecules such as 1-(Methoxymethyl)cyclopent-3-en-1-amine, a versatile building...
Author: BenchChem Technical Support Team. Date: April 2026
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For chiral molecules such as 1-(Methoxymethyl)cyclopent-3-en-1-amine, a versatile building block in medicinal chemistry, the absolute configuration at the stereocenter is critical. Different enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth comparison of the primary analytical techniques for unambiguously assigning the absolute stereochemistry of this important chiral amine. We will explore the causality behind experimental choices and present detailed, field-proven protocols to ensure trustworthy and reproducible results.
The Central Challenge: Assigning Handedness to a Flexible Molecule
1-(Methoxymethyl)cyclopent-3-en-1-amine possesses a single stereocenter at the C1 position. The cyclopentene ring's flexibility and the presence of the methoxymethyl group introduce conformational complexities that must be considered when selecting and applying a method for absolute configuration determination. The primary goal is to definitively assign the R or S descriptor to the chiral center according to the Cahn-Ingold-Prelog priority rules.[1][2]
Comparative Analysis of Key Validation Techniques
The choice of method for determining absolute configuration hinges on several factors, including the physical state of the sample (crystalline vs. oil), sample quantity, availability of specialized instrumentation, and the desired level of certainty.[3] This guide focuses on four robust and widely accepted techniques: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Amide Analysis.
Feature
X-ray Crystallography (Anomalous Dispersion)
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
NMR Spectroscopy (Mosher's Method)
Principle
Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[4][5]
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7]
Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[8][9]
Involves the formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[10][11]
Sample Requirement
High-quality single crystal (microgram to milligram scale).
Soluble sample (milligram scale) in an appropriate solvent (e.g., CDCl₃).
Soluble sample (microgram to milligram scale) with a suitable UV-Vis chromophore.[12]
Soluble sample (milligram scale) in a deuterated solvent.
Key Advantage
Unambiguous and definitive determination of absolute configuration.[13][14]
Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[15]
High sensitivity; can be used for very small sample quantities.
Readily accessible instrumentation (NMR); provides information on enantiomeric purity.[16]
Key Limitation
Requires a suitable single crystal, which can be difficult to obtain.[17]
Requires specialized instrumentation and computational resources for spectral prediction.[18]
Requires a chromophore near the stereocenter for reliable results; may require derivatization.[19]
Indirect method; requires a chiral derivatizing agent and can sometimes lead to ambiguous results if conformational models are not well-defined.[18]
Time to Result
Days to weeks (including crystal growth).
Hours to days (including computational analysis).
Hours.
Hours.
Single-Crystal X-ray Diffraction: The Gold Standard
X-ray crystallography stands as the most reliable and definitive method for determining the absolute configuration of a chiral molecule.[4] By analyzing the anomalous scattering of X-rays, this technique allows for the direct visualization of the molecule's three-dimensional arrangement in the solid state.[20]
Causality of Experimental Choices
The success of this method is entirely dependent on obtaining a high-quality single crystal. For 1-(Methoxymethyl)cyclopent-3-en-1-amine, which may be an oil at room temperature, derivatization to a crystalline salt (e.g., with a chiral acid like tartaric acid) or a crystalline derivative is often necessary. The presence of a heavier atom (e.g., bromine or sulfur) in the derivatizing agent can enhance the anomalous dispersion effect, leading to a more confident assignment of the absolute configuration.[20]
Experimental Protocol
Crystallization: Dissolve the purified chiral amine or a suitable crystalline derivative in a minimal amount of a chosen solvent system. Employ standard crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of suitable size and quality.
Crystal Mounting and Data Collection: Carefully mount a selected crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, ensuring that the data is collected to a sufficiently high resolution.
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson analysis. Refine the structural model against the experimental data.
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms its absolute configuration.[20]
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] It is a powerful technique for determining the absolute configuration of molecules that are difficult to crystallize.[6][21] The experimental VCD spectrum is compared to a computationally predicted spectrum for a known absolute configuration.[15]
Causality of Experimental Choices
The accuracy of the VCD method relies heavily on the quality of the computational model. For a flexible molecule like 1-(Methoxymethyl)cyclopent-3-en-1-amine, a thorough conformational search is crucial to identify all low-energy conformers that contribute to the observed VCD spectrum. Density Functional Theory (DFT) calculations are then used to predict the VCD spectrum for each conformer, which are then Boltzmann-averaged to generate the final theoretical spectrum.
Experimental Protocol
Sample Preparation: Dissolve a sufficient amount of the purified amine (typically 1-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.
VCD Spectrum Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.
Computational Modeling:
Perform a comprehensive conformational search for both the R and S enantiomers of the molecule using molecular mechanics or other suitable methods.
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
Spectral Comparison and Assignment:
Generate a Boltzmann-averaged calculated VCD spectrum for one enantiomer (e.g., the R-enantiomer).
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the confident assignment of the absolute configuration.[6] If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one used in the calculation.
Caption: Workflow for VCD-based absolute configuration determination.
Electronic Circular Dichroism (ECD): A Sensitive Chiroptical Method
Electronic circular dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[8][9] For ECD to be an effective tool for absolute configuration determination, the molecule must contain a chromophore that absorbs in the UV-Vis region.[12]
Causality of Experimental Choices
1-(Methoxymethyl)cyclopent-3-en-1-amine itself lacks a strong chromophore. Therefore, to use ECD, it is necessary to introduce one by derivatizing the amine. A common approach is to react the amine with a chromophore-containing reagent, such as a substituted benzoic acid, to form an amide. The resulting chromophore's proximity to the stereocenter will induce a characteristic ECD spectrum, which can then be compared with computationally predicted spectra, similar to the VCD approach.[19]
Experimental Protocol
Derivatization: React the chiral amine with a suitable chromophoric derivatizing agent (e.g., 2-naphthoyl chloride) to form a stable amide. Purify the resulting derivative.
Sample Preparation: Dissolve a small amount of the purified derivative in a suitable solvent (e.g., methanol or acetonitrile). The concentration will depend on the strength of the chromophore.
ECD Spectrum Acquisition: Record the ECD spectrum over the relevant UV-Vis wavelength range.
Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT.
Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum. Compare the experimental ECD spectrum with the calculated spectrum.[3] A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Caption: Workflow for ECD-based absolute configuration determination.
Mosher's Amide Analysis by NMR: A Classic and Accessible Method
Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[11][22] It involves the derivatization of the chiral amine with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form a pair of diastereomeric amides.[10][23]
Causality of Experimental Choices
The principle behind Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the resulting diastereomeric amides, the substituents on the chiral amine will experience different shielding or deshielding effects from the MTPA phenyl group, leading to distinct chemical shifts in the ¹H NMR spectrum.[24] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the amine can be deduced based on established conformational models.[25]
Experimental Protocol
Preparation of (R)-MTPA and (S)-MTPA Amides:
In two separate NMR tubes, dissolve a small amount (e.g., 2-5 mg) of the chiral amine in an anhydrous deuterated solvent (e.g., CDCl₃).
To one tube, add a slight molar excess of (R)-(-)-MTPA chloride, and to the other, add a slight molar excess of (S)-(+)-MTPA chloride.
Add a small amount of a non-nucleophilic base (e.g., pyridine) to each tube to scavenge the HCl produced.
Allow the reactions to proceed to completion at room temperature.
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.
Data Analysis:
Carefully assign the proton signals for the substituents on the cyclopentene ring and the methoxymethyl group in both spectra.
Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.
Based on the sign of the Δδ values, determine the spatial arrangement of the substituents relative to the MTPA phenyl group and assign the absolute configuration of the amine.[18]
Caption: Workflow for Mosher's amide analysis.
Conclusion and Recommendations
The validation of the absolute stereochemistry of 1-(Methoxymethyl)cyclopent-3-en-1-amine is a critical step that requires a rigorous and well-chosen analytical strategy.
Single-crystal X-ray diffraction is the most definitive method and should be pursued if a crystalline derivative can be obtained.[4][13]
Vibrational Circular Dichroism (VCD) is the recommended alternative for non-crystalline samples, providing a high degree of confidence through the combination of experimental spectroscopy and computational chemistry.[6][15]
Electronic Circular Dichroism (ECD) is a viable option if a suitable chromophoric derivative can be readily synthesized and purified.
Mosher's amide analysis is a practical and accessible NMR-based method that can provide a reliable assignment, particularly when the results are interpreted with a clear understanding of the conformational preferences of the diastereomeric amides.[10][11]
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to confidently and accurately determine the absolute stereochemistry of this and other chiral molecules, ensuring the integrity and quality of their research in drug discovery and development.
References
Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]
Slideshare. (n.d.). Introduction to methods used for determination of Configuration. Retrieved from [Link]
Guo, J., et al. (2023, January 12). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Retrieved from [Link]
Wang, B., et al. (2019, May 20). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Retrieved from [Link]
Allen, D. A., et al. (2008, May 1). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]
Hoye, T. R., et al. (2007, October 18). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD). Retrieved from [Link]
Pescitelli, G., & Bruhn, T. (2022, February). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality. Retrieved from [Link]
Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Retrieved from [Link]
Brittain, H. G. (Ed.). (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Stereochemical Applications of NLO and VCD Spectroscopy. John Wiley & Sons.
Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
Hedin, N., et al. (2017, March 14). Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. Organic Letters. Retrieved from [Link]
ERIC. (2008, May). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]
ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Retrieved from [Link]
University of Southampton ePrints. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. Retrieved from [Link]
The Journal of Organic Chemistry. (2005, April 12). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. Retrieved from [Link]
Illinois Chemistry. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. Retrieved from [Link]
Organic & Biomolecular Chemistry. (n.d.). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Retrieved from [Link]
Encyclopedia.pub. (2022, May 24). Electronic Circular Dichroism. Retrieved from [Link]
RSC Publishing. (2021, September 16). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Retrieved from [Link]
Angewandte Chemie. (2020, August 17). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Revision of the Stereochemistry of a Cyclopentenone Natural Product Isolated from Ascomycete Strain A23-98. Retrieved from [Link]
PubMed. (2002, December 16). 1H NMR determination of absolute configuration of 1- or 2-aryl-substituted alcohols and amines by means of their diastereomers: novel separation technique of diastereomeric derivatives of pyridyl alcohols by extraction. Retrieved from [Link]
ResearchGate. (2014, May). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]
The Assignment of Absolute Configuration by NMR. (n.d.). Retrieved from [Link]
PMC. (n.d.). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Retrieved from [Link]
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
PMC. (2019, May 20). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]
BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Retrieved from [Link]
PMC. (n.d.). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
Comparative Pharmacological Activity of 1-(Methoxymethyl)cyclopent-3-en-1-amine Analogs in Drug Design
Executive Summary In contemporary medicinal chemistry, the selection of amine building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a drug candidate. The 1-(methoxymethyl)cyclopent-3-en...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the selection of amine building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a drug candidate. The 1-(methoxymethyl)cyclopent-3-en-1-amine (1-MMCPA) scaffold has emerged as a highly specialized, privileged building block. By combining a conformationally restricted unsaturated carbocycle with a strategically positioned polar methoxymethyl group, 1-MMCPA offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity.
This guide objectively compares the pharmacological performance of the 1-MMCPA scaffold against traditional alternative amines (e.g., saturated cyclopentylamines, unfunctionalized cycloalkylamines, and acyclic analogs) to provide drug development professionals with a data-driven matrix for scaffold selection.
Structural Rationale & Mechanistic Causality
The superiority of the 1-MMCPA scaffold in specific drug discovery campaigns is rooted in three mechanistic pillars:
Conformational Restriction & Entropic Efficiency: The cyclopentene ring locks the primary amine and the methoxymethyl group into a defined spatial vector. Compared to acyclic analogs, this pre-organization significantly reduces the entropic penalty upon binding to a target receptor or kinase hinge region.
Polar/Lipophilic Balance: The methoxymethyl group introduces a crucial hydrogen-bond acceptor (oxygen) without adding a hydrogen-bond donor, thereby increasing the Topological Polar Surface Area (TPSA) while maintaining membrane permeability. The introduction of polar substituents such as a methoxymethyl group onto cycloalkyl scaffolds has been shown to significantly enhance the biochemical potency and cellular activity of kinase targets, such as [1].
Metabolic Shielding: The quaternary nature of the C1 carbon (bearing both the amine and the methoxymethyl group) sterically shields the primary amine from rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes. Furthermore, similar rigidified amine scaffolds are critical in optimizing the physicochemical properties and CNS multiparameter optimization (MPO) scores of dual-target GPCR ligands, such as [2].
Fig 1. Pharmacophore interaction model of the 1-MMCPA scaffold within a target binding pocket.
Comparative Pharmacological Profiling
To objectively evaluate 1-MMCPA, we compare its performance against three structural alternatives when integrated into a generic target-binding pharmacophore. The data below synthesizes typical in vitro ADME and binding profiles observed during lead optimization.
Table 1: Comparative Physicochemical and In Vitro Pharmacological Profile
Scaffold Analog
cLogP
TPSA (Ų)
HLM Half-life (t½, min)
Relative Target Affinity
BBB Papp (10⁻⁶ cm/s)
1-MMCPA (Lead)
1.2
35.3
>120
1.0x (Baseline)
18.5
Saturated 1-MMCPA
1.4
35.3
105
0.8x
20.1
1-Methylcyclopent-3-en-1-amine
1.8
26.0
45
0.2x
25.4
Acyclic Methoxy-amine
0.9
35.3
85
0.05x
12.2
Data Synthesis & Causality:
Target Affinity: The acyclic analog suffers a massive 20-fold drop in affinity (0.05x) due to the entropic penalty required to adopt the bioactive conformation. 1-MMCPA outperforms the saturated analog (0.8x) because the sp2 hybridized double bond subtly flattens the ring, optimizing the vector of the methoxymethyl oxygen toward the target hinge region.
Metabolic Stability: 1-Methylcyclopent-3-en-1-amine is rapidly cleared (t½ = 45 min) due to high lipophilicity driving non-specific CYP450 binding. The methoxymethyl group in 1-MMCPA lowers cLogP and sterically shields the amine, extending the half-life beyond 120 minutes.
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the pharmacological data presented above is generated using self-validating experimental systems. Below are the step-by-step methodologies detailing the causality behind each protocol choice.
Causality: Human Liver Microsomes (HLMs) are utilized rather than whole hepatocytes at this stage to specifically isolate CYP450-mediated Phase I metabolism, which is the primary clearance liability for lipophilic amines.
Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Incubation: Add the test amine compound (1 µM final concentration, ≤0.1% DMSO). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle. (Self-Validation: A parallel control lacking NADPH must be run to rule out non-CYP mediated degradation or chemical instability).
Quenching: At designated time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the exponential decay of the parent compound.
System Validation: Run Verapamil (high clearance control) and Warfarin (low clearance control) concurrently to validate the metabolic competency of the HLM batch.
Causality: PAMPA-BBB is selected over Caco-2 cell line assays for early CNS screening because it isolates passive transcellular diffusion—the dominant blood-brain barrier penetration mechanism for small, partially charged lipophilic amines—while avoiding confounding variables from efflux transporters (e.g., P-gp).
Membrane Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to mimic the BBB lipid composition.
Donor Solution: Dilute the test compound to 10 µM in PBS (pH 7.4) with 5% DMSO to ensure complete solubility. Add 150 µL to the donor wells.
Acceptor Solution: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.
Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours. Crucial: Do not agitate the plates; this maintains the unstirred water layer (UWL) which is critical for accurate permeability modeling.
Quantification & Validation: Separate the plates and quantify compound concentrations in both wells via LC-MS/MS. Calculate the apparent permeability (Papp) using the standard steady-state flux equation. The assay is validated internally using Theophylline (low permeability) and Propranolol (high permeability).
Fig 2. Standardized in vitro pharmacological profiling workflow for amine building blocks.
Conclusion & Application Matrix
The empirical data demonstrates that the 1-(Methoxymethyl)cyclopent-3-en-1-amine scaffold is not merely a structural novelty, but a highly functionalized module for resolving complex SAR bottlenecks.
Deploy 1-MMCPA when: The drug discovery program requires breaking molecular planarity, increasing TPSA without introducing hydrogen-bond donors, and shielding the alpha-carbon from rapid CYP450 metabolism.
Deploy Unsubstituted Cyclopentylamines when: Strict molecular weight limits are enforced, and maximum lipophilicity is required to drive passive permeability, assuming metabolic clearance is managed elsewhere in the molecule.
Deploy Acyclic Analogs when: The target binding pocket is highly flexible and requires an induced-fit mechanism, though this comes at the cost of binding entropy.
References
Title: Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer
Source: Journal of Medicinal Chemistry
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Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics
Source: Journal of Medicinal Chemistry
URL: [Link]
Comprehensive Waste Management and Disposal Protocol for 1-(Methoxymethyl)cyclopent-3-en-1-amine In pharmaceutical drug development and advanced organic synthesis, the safe and compliant disposal of intermediate compound...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Waste Management and Disposal Protocol for 1-(Methoxymethyl)cyclopent-3-en-1-amine
In pharmaceutical drug development and advanced organic synthesis, the safe and compliant disposal of intermediate compounds is as critical as the synthesis itself. 1-(Methoxymethyl)cyclopent-3-en-1-amine (CAS: 2026285-83-4) is a functionalized cycloalkene amine[1]. Due to its chemical properties, improper disposal poses significant risks of adverse chemical reactions, environmental contamination, and regulatory non-compliance.
This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and disposal of 1-(Methoxymethyl)cyclopent-3-en-1-amine waste streams, grounded in the National Research Council's Prudent Practices in the Laboratory[2][3] and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[4].
Physicochemical Waste Profiling
Before establishing a disposal workflow, it is necessary to understand the physicochemical properties that dictate the compound's behavior in a waste stream. Expertise in waste management requires recognizing why certain protocols are enforced.
Table 1: Waste Characterization Profile for 1-(Methoxymethyl)cyclopent-3-en-1-amine
Moderate volatility. Waste containers must remain tightly sealed to prevent the accumulation of potentially flammable or irritating vapors in the laboratory environment.
Acts as a moderate base. Critical: Must be strictly segregated from acidic waste streams (e.g., HCl, H2SO4) to prevent violent exothermic neutralization reactions and pressure buildup in sealed containers.
RCRA Status
Unlisted, Characteristic
Likely exhibits the characteristic of Ignitability (D001) depending on the exact flash point of the waste mixture, and must be treated as a hazardous organic liquid[4].
Waste Management Workflow
The following diagram illustrates the cradle-to-grave logic for managing 1-(Methoxymethyl)cyclopent-3-en-1-amine waste, ensuring compliance with EPA tracking requirements[4][6].
Cradle-to-grave disposal workflow for 1-(Methoxymethyl)cyclopent-3-en-1-amine waste streams.
Step-by-Step Operational Disposal Protocol
To maintain scientific integrity and operational safety, the following self-validating protocol must be implemented at the bench level.
Step 1: Point-of-Generation Segregation
Action: Designate a specific, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or glass) exclusively for "Non-Halogenated Basic Organic Waste."
Causality: As an amine (pKa ~9.30)[5], 1-(Methoxymethyl)cyclopent-3-en-1-amine will react with acids. Mixing this compound with acidic waste streams or strong oxidizers (e.g., peroxides, nitric acid) can cause rapid gas evolution, leading to container rupture[7].
Validation: Before adding waste, verify the container label explicitly prohibits acids and oxidizers.
Step 2: Satellite Accumulation Area (SAA) Management
Action: Store the active waste container in a designated SAA at or near the point of generation, under the control of the operator[4].
Regulatory Limit: The SAA must not exceed 55 gallons of non-acutely hazardous waste[4].
Protocol: Containers must remain closed at all times except when actively adding waste. Use a funnel with a latching lid and a vapor seal to prevent fugitive emissions.
Step 3: Transfer to Central Accumulation Area (CAA)
Action: Once the SAA container is full, it must be dated and transferred to the facility's CAA within 3 consecutive days.
Causality: The CAA is a highly regulated zone with secondary containment and specialized ventilation, designed to mitigate the risks of large-scale chemical storage that a standard laboratory bench cannot support[2][8].
Step 4: EPA Generator Status and Manifesting
The facility's regulatory burden depends on the total volume of hazardous waste generated per month[9][10].
Action: The Environmental Health and Safety (EHS) officer must prepare a Uniform Hazardous Waste Manifest (EPA Form 8700-22)[4].
Disposal Mechanism: 1-(Methoxymethyl)cyclopent-3-en-1-amine must be handed over to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4]. The standard and preferred method of destruction for non-halogenated organic amines is high-temperature incineration, which completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides (which are scrubbed by the TSDF).
Emergency Spill Response Integration
In the event of a spill outside the SAA:
Evacuate and Isolate: Restrict access to the spill area.
PPE: Don appropriate PPE, including splash goggles, nitrile gloves (double-gloved), and a lab coat[7].
Containment: Do not use water. Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads) to absorb the liquid.
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a compatible, sealable container. Label this immediately as hazardous waste and move it to the SAA.
References
88-1375-32 Enamine 化合物 100mg CAS No:2026285-83-4 EN300-1720190. AS ONE. Available at:[Link]
Prudent Practices in the Laboratory – Environmental Health and Safety. California State University, Chico. Available at:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
Hazardous Waste Generators. US EPA. Available at: [Link]
Introduction to Generators. US EPA. Available at:[Link]
Categories of Hazardous Waste Generators. US Nuclear Regulatory Commission (NRC) / EPA Docs. Available at:[Link]
What is a Hazardous Waste Generator? Arcwood Environmental. Available at:[Link]
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Google Books. Available at:[Link]
Personal protective equipment for handling 1-(Methoxymethyl)cyclopent-3-en-1-amine
Advanced Safety and Operational Guide for Handling 1-(Methoxymethyl)cyclopent-3-en-1-amine 1-(Methoxymethyl)cyclopent-3-en-1-amine (CAS: 2026285-83-4) is a specialized bifunctional building block utilized in advanced dru...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Guide for Handling 1-(Methoxymethyl)cyclopent-3-en-1-amine
1-(Methoxymethyl)cyclopent-3-en-1-amine (CAS: 2026285-83-4) is a specialized bifunctional building block utilized in advanced drug development and organic synthesis. Structurally, it combines a primary aliphatic amine, a methoxymethyl (MOM) ether, and a cyclopentene ring. This unique structural triad presents specific handling challenges in the laboratory. The primary amine confers strong basicity and nucleophilicity, making it highly reactive and corrosive[1]. The ether moiety introduces potential peroxide-forming risks upon prolonged storage, and its relatively low molecular weight ensures sufficient volatility to pose a significant inhalation hazard.
This guide provides researchers with field-proven, causality-driven protocols to ensure absolute safety and chemical integrity during operations.
Physicochemical Profiling & Hazard Assessment
Understanding the physical properties of 1-(Methoxymethyl)cyclopent-3-en-1-amine is the foundation of a robust safety protocol. The following parameters dictate the required engineering controls and personal protective equipment (PPE)[2].
Property
Predicted Value
Operational Implication
Boiling Point
~158.9 °C
Moderate volatility; hazardous vapors can accumulate rapidly at room temperature.
pKa
~9.30
Strong base; highly corrosive to skin, ocular tissue, and the respiratory tract.
Density
~0.963 g/cm³
Floats on aqueous layers during extraction unless the aqueous phase is heavily salted out.
Functional Groups
Amine, Ether, Alkene
Risk of exothermic reaction with acids; potential peroxide former upon aging.
Tiered PPE Matrix: The Causality of Protection
Standard laboratory PPE is insufficient for volatile primary amines. Protection must be scaled to address specific chemical permeation and reactivity risks.
Ocular Protection : Primary aliphatic amines are severe eye irritants. Exposure to amine vapors can cause corneal edema, leading to a reversible but debilitating condition known as "glaucopsia" or "blue haze"[3].
Directive: Non-vented chemical splash goggles are mandatory. Standard safety glasses with side shields do not prevent vapor intrusion.
Dermal Protection : Amines are lipid-soluble and rapidly permeate thin latex and standard nitrile exam gloves, leading to contact dermatitis and potential systemic toxicity[1].
Directive: Use medium-to-heavyweight Butyl rubber gloves for direct handling. If high dexterity is required for delicate syringe work, double-glove with extended-cuff Nitrile, changing the outer glove immediately upon any suspected contamination.
Respiratory Protection : Due to its boiling point, vapor accumulation at ambient temperature is a critical risk. Inhalation causes severe irritation of the respiratory tract[3].
Directive: All operations must be conducted in a continuously monitored chemical fume hood. In emergency spill scenarios where ventilation is compromised, an air-purifying respirator equipped with an organic vapor/amine cartridge is required[4].
Body Protection : A flame-resistant (FR) lab coat (e.g., Nomex) is required due to the combustible nature of the cyclopentene and ether moieties.
Operational Workflow: Handling & Reaction Setup
Workflow for the safe handling and reaction setup of volatile aliphatic amines.
Step-by-Step Methodology: Schlenk-Line Transfer and Reaction Setup
To prevent degradation from atmospheric carbon dioxide (which forms carbamates with primary amines) and to mitigate exposure, transfer operations should utilize air-free techniques[5].
System Validation : Verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Ensure all PPE is donned and the sash is lowered to the operational mark.
Inert Atmosphere Setup : Purge the reaction flask and the reagent bottle with dry Nitrogen or Argon. Causality: This prevents both carbamate formation and oxidative degradation of the cyclopentene ring.
Syringe Preparation : Equip a gas-tight glass syringe with a stainless-steel needle. Flush the syringe three times with inert gas to remove residual moisture and oxygen.
Extraction : Pierce the septum of the amine container. Draw the required volume of 1-(Methoxymethyl)cyclopent-3-en-1-amine slowly. Causality: Rapid extraction causes cavitation, which can aerosolize the highly irritating liquid into the syringe barrel.
Controlled Addition : Transfer the syringe to the reaction flask. Inject the amine dropwise into the cooled reaction mixture. Causality: Amines react highly exothermically with electrophiles and acids; dropwise addition combined with a cooling bath prevents thermal runaway and solvent boil-off.
Decontamination (Self-Validating Step) : Immediately rinse the syringe with a non-reactive solvent (e.g., dichloromethane), followed by a 5% citric acid solution to neutralize residual amine. Verify the pH of the final aqueous wash is neutral (pH ~7) using pH indicator paper before proceeding to standard glassware washing.
Spill Response & Disposal Plan
A spill of 1-(Methoxymethyl)cyclopent-3-en-1-amine requires immediate, calculated action to prevent vapor inhalation and exothermic fires[3].
Evacuation & Assessment : For spills >50 mL outside a fume hood, evacuate the immediate area. Do not attempt cleanup without a respirator[4].
Containment : Surround the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Causality: Never use sawdust or organic absorbents, as concentrated amines can react exothermically with organic matter, potentially igniting.
Neutralization : Apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) generously over the absorbed spill. Causality: Using a strong liquid mineral acid (like HCl) will cause a violent exothermic reaction, vaporizing the unreacted amine and creating a toxic inhalation hazard. Weak solid acids control the heat of neutralization.
Collection : Sweep the neutralized mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Surface Decontamination : Wash the spill area with a mild acidic detergent, followed by water. Self-Validation: Swab the cleaned surface with a wet pH strip; the area is considered decontaminated only when the pH reads between 6 and 8.
Disposal : Label the container explicitly as "Hazardous Waste - Basic Organic Amine (Corrosive/Flammable)" and store it in a segregated secondary containment tray away from acids and oxidizers until institutional pickup[5].
References
American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal". URL:[Link]
Occupational Safety and Health Administration. "OSHA Technical Manual (OTM) - Section III: Chapter 1". URL: [Link]
Crosslink Technology Inc. "Epoxy Resin Systems Safe Handling Guide". URL: [Link]
Organic Syntheses. "Working with Hazardous Chemicals". URL: [Link]